molecular formula C15H14O3S B018791 Modafinil acid CAS No. 63547-24-0

Modafinil acid

货号: B018791
CAS 编号: 63547-24-0
分子量: 274.3 g/mol
InChI 键: QARQPIWTMBRJFX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Modafinil Acid is a primary metabolite of the wakefulness-promoting agent Modafinil, formed via amide hydrolysis in the liver . As a key biomarker in pharmacokinetic and metabolic studies, it is crucial for researchers investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of its parent compound. Analytical methods, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-QqQ-MS/MS), have been validated for the reliable detection and quantification of this compound in biological matrices, supporting its role in forensic and clinical toxicology . After administration of Modafinil, a significant portion (35-65%) of the dose is recovered in urine as this compound, underscoring its importance in metabolic research . This compound is supplied for investigational purposes to aid in advancing scientific understanding. Intended Use & Disclaimer: This product is intended For Research Use Only (RUO) and is strictly for use in laboratory applications. It is not intended for diagnostic, therapeutic, or any human use. The information presented here is for educational and scientific reference.

属性

IUPAC Name

2-benzhydrylsulfinylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARQPIWTMBRJFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60979768
Record name (Diphenylmethanesulfinyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60979768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63547-24-0, 112111-44-1, 112111-45-2
Record name Modafinil acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63547-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyhydrylsulfinylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063547240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Modafinil acid, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112111441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Modafinil acid, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112111452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Diphenylmethanesulfinyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60979768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzhydrylsulfinylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MODAFINIL ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54N37HN7N4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Modafinil Acid (CAS RN: 63547-24-0): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Modafinil acid, with the CAS registry number 63547-24-0, is the primary and pharmacologically inactive metabolite of the wakefulness-promoting agent, modafinil. This technical guide provides an in-depth overview of this compound, encompassing its physicochemical properties, metabolic formation, and analytical quantification. Detailed experimental protocols for its synthesis and analysis in biological matrices are presented to support research and development activities. Furthermore, this document includes visualizations of the metabolic pathway and analytical workflows to facilitate a comprehensive understanding of its role in the disposition of modafinil.

Introduction

Modafinil is a widely prescribed therapeutic agent for the treatment of sleep disorders such as narcolepsy. The disposition of modafinil in the body is predominantly governed by hepatic metabolism, with this compound being the most abundant metabolite found in circulation and excreted in urine.[1][2] A thorough understanding of the properties and formation of this compound is crucial for a complete pharmacokinetic and pharmacodynamic characterization of modafinil. This guide serves as a technical resource for professionals engaged in the study of modafinil and its metabolites.

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic properties of this compound is provided in the tables below.

Physicochemical Properties
PropertyValueReference
CAS Registry Number 63547-24-0
IUPAC Name 2-[(diphenylmethyl)sulfinyl]acetic acid
Molecular Formula C₁₅H₁₄O₃S
Molecular Weight 274.33 g/mol
Melting Point 118-120 °C
Boiling Point 539.2 ± 50.0 °C (Predicted)
pKa 2.83 ± 0.10 (Predicted)
Solubility Soluble in DMSO and Methanol (Slightly)
Pharmacokinetic Properties
ParameterValueReference
Pharmacological Activity Inactive[2]
Typical Clearance 4.94 L/h[1][3]
Typical Volume of Distribution 2.73 L[1][3]
Primary Route of Elimination Renal excretion[1][4]
Urinary Recovery 35% to 51% of modafinil dose[1]

Metabolic Pathway of Modafinil

Modafinil undergoes extensive metabolism in the liver, with the primary pathway being the hydrolytic deamidation to form this compound. This reaction is catalyzed by esterase and/or amidase enzymes. A secondary, less prominent pathway involves S-oxidation by cytochrome P450 enzymes, particularly CYP3A4, to produce modafinil sulfone. Both this compound and modafinil sulfone are pharmacologically inactive.[5] A small fraction of modafinil can also undergo aromatic ring hydroxylation and glucuronide conjugation.[5]

Metabolism Metabolic Pathway of Modafinil Modafinil Modafinil Modafinil_Acid This compound (CAS: 63547-24-0) Modafinil->Modafinil_Acid Amidase/Esterase (Major Pathway) Modafinil_Sulfone Modafinil Sulfone Modafinil->Modafinil_Sulfone CYP3A4 (Minor Pathway) Excretion Excretion Modafinil_Acid->Excretion Renal Modafinil_Sulfone->Excretion Renal Synthesis Synthesis of this compound Start 2-[(diphenylmethyl)thio]acetic acid Oxidation Oxidation (e.g., NaOCl or H₂O₂) Start->Oxidation Acidification Acidification (e.g., HCl) Oxidation->Acidification Product This compound Acidification->Product AnalyticalWorkflow Analytical Workflow for this compound in Plasma Plasma Plasma Sample Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing

References

An In-depth Technical Guide on the Core Mechanism of Action of Modafinil and its Primary Metabolite, Modafinil Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Modafinil is a wakefulness-promoting agent with a complex and multifaceted mechanism of action. While its primary pharmacological effect is understood to be the inhibition of the dopamine transporter (DAT), its unique clinical profile, characterized by a low potential for abuse compared to traditional stimulants, suggests the involvement of other neurochemical pathways. This technical guide provides a comprehensive overview of the current research on the mechanism of action of modafinil and its principal, yet pharmacologically inactive, metabolite, modafinil acid. This document synthesizes quantitative data, details key experimental protocols, and visualizes the involved signaling pathways to serve as a core resource for researchers in pharmacology and drug development.

Introduction

Modafinil is a eugeroic medication approved for the treatment of narcolepsy, shift work sleep disorder, and as an adjunctive therapy for obstructive sleep apnea.[1] Its off-label use as a cognitive enhancer has also garnered significant attention. Unlike amphetamine-like stimulants, modafinil's mechanism of action is not fully elucidated but is known to be distinct.[2] A crucial aspect of understanding modafinil's pharmacology is the activity of its metabolites. The primary metabolite, this compound (CRL-40467), is formed via hydrolysis of the amide group of modafinil.[3] This guide will delve into the molecular interactions of both modafinil and this compound to provide a clear understanding of their respective roles.

Core Mechanism of Action: Modafinil

Modafinil's wake-promoting effects are attributed to its interaction with multiple neurotransmitter systems in the brain.

Dopaminergic System

The most well-characterized mechanism of modafinil is its action as a weak inhibitor of the dopamine transporter (DAT).[4][5] By binding to the DAT, modafinil blocks the reuptake of dopamine from the synaptic cleft, leading to an increase in extracellular dopamine concentrations.[4][6] This elevated dopaminergic tone in brain regions such as the nucleus accumbens is believed to be a key contributor to its wakefulness-promoting effects.[6] However, the affinity of modafinil for DAT is relatively low compared to other stimulants like cocaine, which may contribute to its lower abuse potential.[6]

Noradrenergic System

Modafinil has also been shown to increase extracellular levels of norepinephrine in the brain, including the hypothalamus and prefrontal cortex.[5] This effect is thought to be secondary to its action on the dopaminergic system, as well as potentially through direct, albeit weak, inhibition of the norepinephrine transporter (NET).[7] The increased noradrenergic signaling contributes to the state of arousal and alertness.

GABAergic and Glutamatergic Systems

Modafinil has been observed to decrease the release of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[4][8] This reduction in GABAergic inhibition is thought to be mediated, at least in part, by the activation of serotonergic pathways.[9] The decrease in GABAergic tone leads to a disinhibition of neuronal circuits, promoting wakefulness. Concurrently, modafinil can increase levels of the primary excitatory neurotransmitter, glutamate, in certain brain regions like the thalamus and posterior hypothalamus.[1] This glutamatergic enhancement further contributes to neuronal excitability and arousal.

Histaminergic and Orexinergic Systems

The histaminergic system, a key regulator of wakefulness, is also modulated by modafinil. Modafinil indirectly activates hypothalamic histamine-releasing neurons, contributing to its arousal effects.[10][11] This activation is not direct but is thought to be a downstream consequence of its effects on other neurotransmitter systems.[10] Furthermore, modafinil has been shown to activate orexin-producing neurons in the hypothalamus.[3] The orexin system plays a critical role in maintaining wakefulness and stabilizing the sleep-wake cycle. The interaction with both the histaminergic and orexinergic systems is a distinguishing feature of modafinil's mechanism compared to traditional stimulants.[10]

The Role of this compound

Quantitative Data Summary

The following tables summarize the available quantitative data for modafinil's interaction with key molecular targets. The absence of data for this compound underscores its established inactivity.

CompoundTargetAssay TypeValueUnitsReference(s)
ModafinilDopamine Transporter (DAT)Ki~3,000 - 8,000nM[13]
ModafinilDopamine Transporter (DAT)IC50 (DA uptake inhibition)3.19 - 13µM[14]
ModafinilNorepinephrine Transporter (NET)IC50 (NE uptake inhibition)>30µM[8]
ModafinilSerotonin Transporter (SERT)IC50 (5-HT uptake inhibition)>100µM[13]
This compoundVarious CNS targets-No significant activity reported-[3][12]

Table 1: Binding Affinities and Inhibitory Concentrations of Modafinil and this compound

NeurotransmitterBrain RegionEffect of ModafinilMethodReference(s)
DopamineNucleus Accumbens, StriatumIncreaseIn Vivo Microdialysis[6]
NorepinephrineHypothalamus, Prefrontal CortexIncreaseIn Vivo Microdialysis[5]
GABAMedial Preoptic Area, Posterior HypothalamusDecreaseIn Vivo Microdialysis[8][15]
GlutamateThalamus, Posterior HypothalamusIncreaseIn Vivo Microdialysis[1]
HistamineAnterior HypothalamusIncreaseIn Vivo Microdialysis[11]

Table 2: Effects of Modafinil on Extracellular Neurotransmitter Levels

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of modafinil's mechanism of action.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol outlines a representative method for determining the binding affinity of a compound for the dopamine transporter in rat striatal tissue.

5.1.1. Brain Tissue Homogenate Preparation

  • Euthanize adult male Sprague-Dawley rats and rapidly dissect the striata on ice.

  • Homogenize the tissue in 20 volumes of ice-cold buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4) using a glass-Teflon homogenizer.

  • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

  • Resuspend the resulting pellet in fresh ice-cold buffer and centrifuge again under the same conditions.

  • Resuspend the final pellet in assay buffer to a protein concentration of 0.2-0.4 mg/mL, as determined by a Bradford protein assay.

5.1.2. Binding Assay

  • In a 96-well plate, add the following in triplicate:

    • 50 µL of assay buffer (for total binding) or 50 µL of a saturating concentration of a known DAT inhibitor (e.g., 10 µM GBR12909) for non-specific binding.

    • 50 µL of various concentrations of the test compound (e.g., modafinil).

    • 50 µL of radioligand (e.g., [³H]WIN 35,428) at a concentration near its Kd.

    • 100 µL of the prepared brain tissue homogenate.

  • Incubate the plate at 4°C for 2 hours.

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in 0.3% polyethylenimine.

  • Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Place the filters in scintillation vials with 4 mL of scintillation cocktail.

  • Quantify radioactivity using a liquid scintillation counter.

5.1.3. Data Analysis

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Neurotransmitter Level Measurement

This protocol describes a representative method for measuring extracellular neurotransmitter levels in the brain of a freely moving rat.

5.2.1. Surgical Procedure

  • Anesthetize an adult male Sprague-Dawley rat with isoflurane or a ketamine/xylazine mixture.

  • Place the animal in a stereotaxic frame.

  • Implant a guide cannula stereotaxically into the brain region of interest (e.g., nucleus accumbens).

  • Secure the guide cannula to the skull with dental cement and anchor screws.

  • Allow the animal to recover for at least 48 hours post-surgery.

5.2.2. Microdialysis Procedure

  • On the day of the experiment, gently insert a microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula.

  • Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Allow the system to stabilize for at least 2 hours, collecting and discarding the dialysate.

  • Begin collecting baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid).

  • Administer the test compound (e.g., modafinil) via intraperitoneal injection or through the microdialysis probe (reverse dialysis).

  • Continue collecting dialysate samples for at least 2-3 hours post-administration.

5.2.3. Sample Analysis (HPLC-ECD)

  • Analyze the dialysate samples for neurotransmitter content using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

  • Inject a small volume of the dialysate into the HPLC system.

  • Separate the neurotransmitters on a reverse-phase column.

  • Detect the analytes using an electrochemical detector set at an appropriate oxidation potential.

  • Quantify neurotransmitter concentrations by comparing peak areas to those of external standards.

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

modafinil_mechanism modafinil Modafinil dat Dopamine Transporter (DAT) modafinil->dat Inhibits da Dopamine modafinil->da Increases Extracellular ne Norepinephrine modafinil->ne Increases Extracellular gaba GABA modafinil->gaba Decreases (Indirectly) glutamate Glutamate modafinil->glutamate Increases histamine Histamine modafinil->histamine Increases (Indirectly) orexin Orexin modafinil->orexin Activates serotonin Serotonin System modafinil->serotonin dat->da Reuptake wakefulness Wakefulness/ Arousal da->wakefulness ne->wakefulness gaba->wakefulness glutamate->wakefulness histamine->wakefulness orexin->wakefulness serotonin->gaba Decreases

Caption: Simplified signaling pathway of modafinil's mechanism of action.

Experimental Workflows

experimental_workflow cluster_radioligand Radioligand Binding Assay cluster_microdialysis In Vivo Microdialysis tissue_prep 1. Brain Tissue Homogenate Preparation binding_assay 2. Binding Assay with Radioligand & Test Compound tissue_prep->binding_assay filtration 3. Filtration and Washing binding_assay->filtration scintillation 4. Scintillation Counting filtration->scintillation data_analysis_binding 5. Data Analysis (IC50, Ki) scintillation->data_analysis_binding surgery 1. Stereotaxic Surgery (Guide Cannula Implantation) dialysis 2. Microdialysis (Probe Insertion & Perfusion) surgery->dialysis sampling 3. Dialysate Sample Collection dialysis->sampling hplc 4. HPLC-ECD Analysis sampling->hplc data_analysis_neuro 5. Data Analysis (Neurotransmitter Levels) hplc->data_analysis_neuro

Caption: Experimental workflows for radioligand binding and in vivo microdialysis.

Conclusion

Modafinil exerts its wake-promoting effects through a complex interplay of actions on multiple neurotransmitter systems, with the inhibition of the dopamine transporter being a primary, yet not exclusive, mechanism. Its influence on the norepinephrine, GABA, glutamate, histamine, and orexin systems contributes to its unique pharmacological profile. In stark contrast, its main metabolite, this compound, is pharmacologically inactive and does not contribute to the therapeutic effects of the parent compound. A comprehensive understanding of these distinct mechanisms is essential for the continued development of novel therapeutics for sleep disorders and for guiding further research into the nuanced effects of modafinil on cognitive function. The lack of publicly available quantitative data on the inactivity of this compound presents an opportunity for future research to definitively characterize its pharmacological profile.

References

An In-depth Technical Guide to the Solubility of Modafinil Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility of modafinil acid in organic solvents. This compound, the primary metabolite of the wakefulness-promoting agent modafinil, is a critical molecule in pharmacokinetic and metabolic studies. Understanding its solubility is paramount for the development of analytical methods, formulation studies, and toxicological assessments.

Qualitative Solubility of this compound

This compound, with the chemical formula C₁₅H₁₄O₃S, is described as a white to off-white crystalline solid.[1] Its solubility in various solvents has been qualitatively reported as follows:

Table 1: Qualitative Solubility of this compound

SolventSolubility Description
ChloroformSoluble[1]
MethanolSoluble[1]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[1]
WaterInsoluble[1]

Note: "Soluble" and "slightly soluble" are qualitative terms. For precise applications, quantitative determination is necessary.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in a broad spectrum of organic solvents remains largely unpublished. The parent compound, modafinil, has been studied more extensively, with its solubility in various organic solvents documented.[2] However, due to the difference in the functional group (carboxylic acid in this compound versus amide in modafinil), these data are not directly applicable.

The absence of this data highlights a research gap and underscores the importance of the experimental protocol detailed below, which empowers researchers to determine these values in their laboratories.

Experimental Protocol: Quantitative Solubility Determination of this compound

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[3][4] This protocol outlines the steps to quantitatively measure the solubility of this compound in a selection of organic solvents.

Materials and Equipment
  • This compound (of known purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, chloroform, dimethyl sulfoxide) of analytical grade or higher

  • Glass vials with screw caps and PTFE septa

  • Orbital shaker or incubator shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • HPLC column (e.g., C18 column)[5]

Experimental Workflow

The following diagram illustrates the workflow for the shake-flask solubility determination method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Preparation cluster_analysis Analysis prep_vial Add excess this compound to a vial add_solvent Add a known volume of organic solvent prep_vial->add_solvent seal_vial Seal the vial tightly add_solvent->seal_vial shake Agitate at a constant temperature (e.g., 25°C) for a set time (e.g., 24-48 hours) seal_vial->shake check_solid Ensure excess solid remains shake->check_solid centrifuge Centrifuge to pellet undissolved solid check_solid->centrifuge aliquot Withdraw a supernatant aliquot centrifuge->aliquot filter Filter the aliquot (0.22 µm filter) aliquot->filter dilute Dilute the filtrate with mobile phase filter->dilute hplc Analyze by HPLC-UV dilute->hplc quantify Quantify concentration using a calibration curve hplc->quantify

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. An amount that ensures a solid phase remains after equilibration is crucial.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a sufficient time to reach equilibrium. This is typically 24 to 48 hours. A preliminary time-course study can determine the optimal equilibration time.[3]

    • After the equilibration period, visually inspect the vials to ensure that an excess of undissolved solid remains.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and let them stand to allow the solid to settle.

    • Centrifuge the vials to further separate the undissolved solid from the saturated solution.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any remaining solid particles.

    • Accurately dilute a known volume of the filtered saturated solution with the HPLC mobile phase to a concentration within the range of the calibration curve.

  • Quantification by HPLC:

    • Develop and validate an HPLC method for the quantification of this compound. A reverse-phase C18 column with a mobile phase consisting of a buffer and an organic solvent like acetonitrile or methanol is often suitable.[5] Detection is typically performed using a UV detector at a wavelength where this compound has significant absorbance.

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject the standard solutions into the HPLC system to construct a calibration curve (peak area vs. concentration).

    • Inject the diluted sample solutions into the HPLC system.

    • Determine the concentration of this compound in the diluted samples by interpolating their peak areas from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • The resulting concentration is the solubility of this compound in the specific organic solvent at the experimental temperature. Express the solubility in appropriate units, such as mg/mL or mol/L.

Logical Relationship of Key Experimental Stages

The following diagram illustrates the logical progression and dependencies of the key stages in determining the solubility of this compound.

G A System Preparation B Equilibration A->B Saturated Solution C Phase Separation B->C Equilibrated Mixture D Sample Analysis C->D Saturated Supernatant E Data Interpretation D->E Concentration Data

Caption: Logical Flow of Solubility Determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in the public domain, this guide provides the available qualitative information and a robust, detailed experimental protocol for its determination using the shake-flask method coupled with HPLC analysis. This information is intended to empower researchers in the fields of pharmacology, medicinal chemistry, and pharmaceutical development to generate the necessary data for their specific applications, thereby contributing to a more comprehensive understanding of this important metabolite. The provided workflows and protocols offer a standardized approach to ensure the generation of accurate and reproducible solubility data.

References

In-depth Technical Guide: Acid Stability and Degradation Products of Modafinil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Modafinil, a wake-promoting agent, is susceptible to degradation under acidic conditions, primarily through the hydrolysis of its amide moiety. This guide provides a comprehensive overview of the acid stability of modafinil, detailing the primary degradation products, the reaction pathways, and quantitative data from forced degradation studies. The principal degradation product formed is modafinil acid (CRL-40467), a pharmacologically inactive metabolite. This document consolidates available scientific literature to offer detailed experimental protocols for acid degradation studies and analytical methodologies for the identification and quantification of modafinil and its degradants. The information presented herein is intended to support researchers and drug development professionals in ensuring the stability, quality, and safety of modafinil-containing pharmaceutical products.

Introduction to Modafinil's Acid Stability

Modafinil, chemically known as 2-[(diphenylmethyl)sulfinyl]acetamide, is a pharmaceutical agent used for the treatment of narcolepsy and other sleep disorders. The stability of a drug substance like modafinil is a critical quality attribute that can be influenced by environmental factors such as pH. Under acidic conditions, the amide functional group in the modafinil molecule is susceptible to hydrolysis, leading to the formation of degradation products. Understanding the acid stability profile of modafinil is crucial for the development of stable pharmaceutical formulations, defining appropriate storage conditions, and ensuring the safety and efficacy of the drug product. Forced degradation studies, where the drug substance is exposed to stress conditions like strong acids, are instrumental in identifying potential degradation products and elucidating the degradation pathways.

Primary Degradation Pathway and Products

The primary mechanism of modafinil degradation in an acidic environment is the hydrolysis of the amide bond. This reaction results in the formation of this compound, also known as 2-[(diphenylmethyl)sulfinyl]acetic acid, and ammonia. While this compound is the major degradation product, other minor degradants have been reported in forced degradation studies, although their structures are not always fully elucidated in the available literature.

Key Degradation Product:

  • This compound (CRL-40467): This is the principal and well-characterized degradation product resulting from the acid-catalyzed hydrolysis of the amide group of modafinil. It is also a major metabolite of modafinil in vivo.

Studies on the R-enantiomer of modafinil, armodafinil, have also shown its susceptibility to acid degradation, with some reports indicating the formation of multiple degradation products under forced acidic conditions. However, the definitive structures of these other minor degradation products of racemic modafinil are not consistently reported across studies.

Proposed Degradation Pathway

The acid-catalyzed hydrolysis of modafinil to this compound is a well-established pathway. The reaction mechanism involves the protonation of the carbonyl oxygen of the amide group, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. This is followed by the elimination of ammonia to yield the carboxylic acid.

G Modafinil Modafinil 2-[(diphenylmethyl)sulfinyl]acetamide Modafinil_Acid This compound 2-[(diphenylmethyl)sulfinyl]acetic acid Modafinil->Modafinil_Acid Acid Hydrolysis (H+/H2O)

Caption: Proposed primary degradation pathway of modafinil under acidic conditions.

Quantitative Data from Forced Degradation Studies

Forced degradation studies provide valuable quantitative data on the stability of modafinil under acidic stress. The extent of degradation is influenced by factors such as the type and concentration of the acid, temperature, and duration of exposure. The following table summarizes quantitative data from various studies.

Drug SubstanceAcid ConditionTemperatureDuration% DegradationPrimary Degradation Product(s)Reference
Modafinil5N Methanolic HCl80°C12 hoursNot specifiedThis compound[1]
Armodafinil1N HCl60°C30 minutes4.04%Not specified[2]
Armodafinil1N HClRoom Temp.1 hourNot specifiedTwo major degradation products (retention times 2.953 and 3.183 min)[3]
ModafinilNot specifiedNot specifiedNot specified~17.35%Not specified[4]

Note: The available literature provides limited and varied quantitative data, often for the enantiomer armodafinil, and does not always fully characterize all degradation products.

Experimental Protocols

Detailed experimental protocols are essential for replicating and validating stability studies. Below are examples of protocols for forced acid degradation of modafinil and its analytical determination.

Protocol for Forced Acid Degradation of Modafinil

This protocol is based on a method described for the preparation of the acidic degradation product of modafinil[1].

Objective: To induce and isolate the acid degradation product of modafinil.

Materials:

  • Modafinil powder

  • 5N Methanolic Hydrochloric Acid (HCl)

  • Potassium Hydroxide (KOH) for neutralization

  • Methanol

  • Thin Layer Chromatography (TLC) apparatus

  • Reflux apparatus

Procedure:

  • Weigh 25 mg of modafinil powder and transfer it to a round-bottom flask.

  • Add a sufficient volume of 5N methanolic HCl to the flask.

  • Reflux the mixture for 12 hours at 80°C.

  • After cooling, neutralize the solution with KOH.

  • Purify the resulting solution to isolate the degradation product.

  • Verify the purity of the isolated product using Thin Layer Chromatography.

G cluster_prep Sample Preparation Start Weigh 25 mg Modafinil Add_Acid Add 5N Methanolic HCl Start->Add_Acid Reflux Reflux at 80°C for 12h Add_Acid->Reflux Neutralize Neutralize with KOH Reflux->Neutralize Purify Purify Degradation Product Neutralize->Purify TLC_Check Check Purity by TLC Purify->TLC_Check

Caption: Workflow for the forced acid degradation of modafinil.

Analytical Method for Modafinil and its Degradation Products

A stability-indicating HPLC method is crucial for separating and quantifying the parent drug from its degradation products. The following is an example of an HPLC method used in a forced degradation study of armodafinil[2].

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a PDA detector.

Chromatographic Conditions:

  • Column: Agilent XDB-C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase: Phosphate Buffer (pH 5.6) and Acetonitrile (65:35 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 223 nm

  • Run Time: 8 minutes

Preparation of Phosphate Buffer (pH 5.6):

  • Accurately weigh 2.72 g of potassium dihydrogen phosphate and dissolve it in 900 mL of milli-Q water in a 1000 mL volumetric flask.

  • Sonicate to dissolve and make up the volume to 1000 mL with milli-Q water.

  • Add 1 mL of Triethylamine.

  • Adjust the pH to 5.6 with dilute orthophosphoric acid solution.

Preparation of Mobile Phase:

  • Mix 600 mL of the prepared phosphate buffer (pH 5.6) and 400 mL of HPLC grade Acetonitrile.

  • Degas the mixture in an ultrasonic water bath for 5 minutes.

  • Filter through a 0.45 µm filter under vacuum.

G cluster_analysis HPLC Analysis Sample_Injection Inject 10 µL of Sample Separation Chromatographic Separation (Agilent XDB-C18, 30°C) Sample_Injection->Separation Elution Isocratic Elution (Phosphate Buffer:ACN, 1.0 mL/min) Separation->Elution Detection PDA Detection at 223 nm Elution->Detection Data_Analysis Quantification of Modafinil and Degradation Products Detection->Data_Analysis

Caption: Workflow for the HPLC analysis of modafinil and its degradation products.

Conclusion

This technical guide has synthesized the available scientific information on the acid stability of modafinil and its degradation products. The primary degradation pathway under acidic conditions is the hydrolysis of the amide group to form the inactive metabolite, this compound. While this is the major degradation product, further research is required to definitively identify and characterize other minor degradants that may form under various acidic stress conditions. The provided experimental protocols and analytical methods serve as a valuable resource for researchers and drug development professionals. A thorough understanding of modafinil's degradation profile is paramount for the development of robust and stable pharmaceutical formulations, ensuring patient safety and therapeutic efficacy.

References

in vitro metabolism of modafinil to modafinil acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Metabolism of Modafinil to Modafinil Acid

Introduction: The Metabolic Fate of Modafinil

Modafinil, a widely used wakefulness-promoting agent, undergoes extensive metabolism in the liver, with approximately 90% of an administered dose being converted into various metabolites.[1] Less than 10% of the drug is excreted in its unchanged form.[1][2] The primary metabolic transformations involve amide hydrolysis and oxidation mediated by Cytochrome P450 (CYP) enzymes.[1] These processes result in two main, pharmacologically inactive metabolites: this compound (CRL-40467) and modafinil sulfone (CRL-41056).[1]

This technical guide focuses on the core metabolic pathway leading to the formation of this compound, the major metabolite of modafinil.[3][4] Understanding this conversion is critical for a comprehensive pharmacokinetic profile of the drug and for evaluating potential drug-drug interactions.

Primary Metabolic Pathway: Formation of this compound

The conversion of modafinil to this compound occurs primarily through the hydrolytic deamidation of the parent drug's acetamide group.[1] This reaction is not dependent on the Cytochrome P450 system but is instead catalyzed by amidase and/or esterase enzymes, such as carboxylesterases.[1] This pathway is considered the most rapid route for modafinil metabolism.[5] In contrast, the other major metabolite, modafinil sulfone, is formed through S-oxidation, a reaction primarily mediated by the CYP3A4 enzyme.[1][5]

The resulting this compound is pharmacologically inactive and does not contribute to the wake-promoting effects of modafinil.[1][6] Following its formation, it is subsequently excreted via the kidneys.[3] Urinary recovery of this compound accounts for 35% to 60% of the initial modafinil dose.[3][7]

Modafinil Modafinil Modafinil_Acid This compound (CRL-40467) Inactive Modafinil->Modafinil_Acid Amide Hydrolysis (Carboxylesterases/ Amidases) Modafinil_Sulfone Modafinil Sulfone (CRL-41056) Inactive Modafinil->Modafinil_Sulfone S-Oxidation (CYP3A4)

Figure 1. Primary metabolic pathways of Modafinil.

Quantitative Data: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for this compound from a population pharmacokinetic (PopPK) study. This data highlights the efficient clearance of the metabolite and reveals significant ethnic variations in its metabolism.

ParameterValueEthnic Group ComparisonReference
Typical Clearance (CL/F) 4.94 L/h-[3][8]
Typical Volume of Distribution (V/F) 2.73 L-[3][8]
Relative Conversion Fraction (Median) 0.24Han, Mongolian, Uygur, Hui[3][8]
Relative Conversion Fraction (Median) 0.53Korean[3][8]
Clearance vs. Han Group +25%Korean[3][8]
Clearance vs. Han Group +12%Uygur and Hui[3][8]

Note: The apparent clearance of this compound (4.94 L/h) is significantly higher than that of the parent modafinil (3.51 L/h), consistent with the principle that metabolism increases polarity and clearance.[3]

Experimental Protocols

This section details a generalized protocol for studying the in vitro metabolism of modafinil using human liver microsomes (HLM), a standard methodology for assessing hepatic metabolism.

Protocol: In Vitro Metabolism of Modafinil using Human Liver Microsomes

4.1.1 Objective: To determine the rate of disappearance of modafinil and the formation of its metabolites, this compound and modafinil sulfone, in the presence of human liver microsomes.

4.1.2 Materials and Reagents:

  • Modafinil

  • This compound (analytical standard)

  • Modafinil Sulfone (analytical standard)

  • Pooled Human Liver Microsomes (HLM), e.g., 20 mg/mL stock

  • Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., Solution A: NADP+, Glucose-6-Phosphate; Solution B: Glucose-6-Phosphate Dehydrogenase)

  • Internal Standard (IS) for analytical quantification

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid

4.1.3 Experimental Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing HLM (e.g., final concentration of 0.5 mg/mL) in potassium phosphate buffer.[1]

  • Pre-incubation: Pre-warm the reaction mixture in a shaking water bath at 37°C for approximately 5 minutes.[1]

  • Initiate Reaction: Start the metabolic reaction by adding modafinil (at various concentrations if determining enzyme kinetics) and the NADPH regenerating system.[1] Note: The formation of this compound via hydrolysis is largely NADPH-independent, but NADPH is required for the CYP-mediated formation of modafinil sulfone.[1] A control incubation without NADPH should be included to isolate the hydrolytic pathway.

  • Incubation: Incubate the mixture at 37°C for specified time points (e.g., 0, 5, 15, 30, 60 minutes).[1]

  • Terminate Reaction: At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a suitable internal standard.[1] This step also serves to precipitate the microsomal proteins.

  • Sample Preparation: Centrifuge the terminated reaction tubes (e.g., at 14,000 rpm for 10 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis by a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the remaining modafinil and the formed this compound and modafinil sulfone.

4.1.4 Data Analysis:

  • Plot the concentration of remaining modafinil against time to determine the rate of metabolism.

  • Plot the formation of this compound over time to determine its rate of formation.

  • From these plots, key kinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[1]

cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep_mix Prepare Reaction Mix (HLM + Buffer) pre_warm Pre-warm at 37°C prep_mix->pre_warm initiate Initiate Reaction (Add Modafinil + NADPH) pre_warm->initiate incubate Incubate at 37°C (Time points: 0-60 min) initiate->incubate terminate Terminate Reaction (Add Cold ACN + IS) incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms

Figure 2. Experimental workflow for in vitro metabolism of Modafinil.

References

An In-depth Technical Guide to Modafinil Acid Reference Standard for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the modafinil acid reference standard, a critical component in the research and development of modafinil and related compounds. This compound, also known by its code name CRL-40467, is the primary and pharmacologically inactive metabolite of the wakefulness-promoting agent, modafinil.[1] A thorough understanding of its properties, synthesis, and analytical quantification is essential for accurate pharmacokinetic studies, impurity profiling, and metabolic research.

Core Concepts

Modafinil undergoes extensive metabolism in the body, with this compound being the most abundant metabolite found in plasma and urine.[2][3] The formation of this compound occurs through the hydrolysis of the amide group of modafinil, a reaction catalyzed by esterase and/or amidase enzymes.[1][3] Due to its increased polarity compared to the parent drug, this compound is more readily cleared from the body.[1] As a reference standard, purified this compound is indispensable for the accurate quantification of this metabolite in biological matrices and for the quality control of modafinil active pharmaceutical ingredients (APIs), where it is considered a key impurity (Modafinil EP Impurity A).[4]

Data Presentation

The following tables summarize the key quantitative data for the this compound reference standard, compiled from various sources. This information is critical for its identification, characterization, and use in analytical method development.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Chemical Name 2-[(diphenylmethyl)sulfinyl]acetic acid[4]
Synonyms Modafinil EP Impurity A, Modafinil Carboxylate, CRL-40467[4]
CAS Number 63547-24-0[4]
Molecular Formula C₁₅H₁₄O₃S[5]
Molecular Weight 274.3 g/mol [5]
Appearance Please Inquire[5]
Table 2: Analytical Data Summary for this compound Reference Standard

While exact spectra are proprietary to the supplier of the reference standard, a typical Certificate of Analysis for Modafinil EP Impurity A (this compound) will include the following analyses to confirm its structure and purity.

Analytical TechniqueExpected Results
¹H-NMR Conforms to the chemical structure
Mass Spectrometry (MS) Conforms to the molecular weight and fragmentation pattern
High-Performance Liquid Chromatography (HPLC) Purity assessment, typically >98%
Infrared Spectroscopy (IR) Confirms the presence of characteristic functional groups
Thermogravimetric Analysis (TGA) Assesses thermal stability and solvent/water content

Note: A comprehensive Certificate of Analysis (CoA) is supplied with the purchase of the reference standard and will contain the specific data for the lot.[5]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established chemical principles and analytical practices in the pharmaceutical industry.

Synthesis of this compound

The synthesis of this compound can be achieved through the hydrolysis of a suitable precursor. One common method involves the hydrolysis of a sulfonate intermediate.

Protocol: Hydrolysis of a Sulfonate Precursor to this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the sulfonate precursor of modafinil in a suitable solvent such as a mixture of ethanol and water.

  • Hydrolysis: Add an aqueous solution of a strong base, for example, sodium hydroxide, to the reaction mixture.

  • Heating: Heat the mixture to reflux and maintain this temperature for a period sufficient to ensure complete hydrolysis. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with a suitable acid, such as hydrochloric acid, to precipitate the this compound.

  • Isolation: Collect the precipitated solid by filtration.

  • Purification: Wash the collected solid with water to remove any inorganic salts. The crude this compound can be further purified by recrystallization from an appropriate solvent system to yield a high-purity product.

  • Drying: Dry the purified this compound under vacuum to remove any residual solvent.

Analytical Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of this compound in various matrices, including bulk drug substances and biological fluids.

Protocol: Quantification of this compound by Reverse-Phase HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is typically employed. The exact ratio should be optimized for best separation.

    • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

    • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 220-230 nm).

    • Column Temperature: Maintain a constant column temperature, for example, 25°C, to ensure reproducibility.

  • Standard Preparation:

    • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., the mobile phase).

    • From the stock solution, prepare a series of calibration standards at different concentrations covering the expected range of the samples.

  • Sample Preparation:

    • For bulk drug analysis, accurately weigh and dissolve the sample in the mobile phase to a known concentration.

    • For biological samples (e.g., plasma), a protein precipitation step followed by centrifugation is typically required. The supernatant can then be injected into the HPLC system.

  • Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Identify the this compound peak based on its retention time compared to the reference standard.

    • Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve generated from the standards.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

G cluster_0 Synthesis Pathway Benzhydrylsulfanyl_acetic_acid Benzhydrylsulfanyl acetic acid Sulfonate_Intermediate Sulfonate Intermediate Benzhydrylsulfanyl_acetic_acid->Sulfonate_Intermediate Oxidation (e.g., H₂O₂) Modafinil_Acid This compound Sulfonate_Intermediate->Modafinil_Acid Hydrolysis (e.g., NaOH)

Caption: Synthesis pathway of this compound from a precursor.

G cluster_1 Analytical Workflow Sample_Preparation Sample Preparation (e.g., Dissolution, Extraction) HPLC_System HPLC System (Pump, Injector, Column) Sample_Preparation->HPLC_System Injection UV_Detector UV Detector HPLC_System->UV_Detector Elution Data_Acquisition Data Acquisition & Processing UV_Detector->Data_Acquisition Signal Quantification Quantification Data_Acquisition->Quantification Peak Area

Caption: General experimental workflow for HPLC analysis.

G cluster_2 Metabolic Pathway Modafinil Modafinil Modafinil_Acid This compound (Inactive) Modafinil->Modafinil_Acid Amide Hydrolysis (Esterase/Amidase) Modafinil_Sulfone Modafinil Sulfone (Inactive) Modafinil->Modafinil_Sulfone S-oxidation (CYP3A4)

Caption: Primary metabolic pathways of Modafinil.

References

Methodological & Application

Application Note: Quantification of Modafinil Acid in Human Plasma by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of modafinil acid, the primary metabolite of modafinil, in human plasma. The procedure involves a straightforward liquid-liquid extraction for sample preparation, followed by isocratic HPLC separation with ultraviolet (UV) detection. This method is well-suited for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Modafinil is a wakefulness-promoting agent used in the treatment of narcolepsy and other sleep disorders. It is extensively metabolized in the body, with the principal metabolite being the pharmacologically inactive this compound.[1][2] Accurate quantification of this compound in plasma is crucial for understanding the pharmacokinetics of modafinil. This document provides a detailed protocol for the analysis of this compound in human plasma using HPLC-UV.

Chemical Structures

CompoundChemical Structure
This compound
alt text
(Phenylthio)acetic acid (Internal Standard)
alt text

Experimental Protocol

Materials and Reagents
  • This compound (Reference Standard)

  • (Phenylthio)acetic acid (Internal Standard - IS)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Acetic Acid (Glacial)

  • Ethyl Acetate

  • Human Plasma (Drug-free)

  • Methanol (HPLC Grade)

Equipment
  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

  • Analytical balance

  • Volumetric flasks and pipettes

Preparation of Solutions
  • Mobile Phase: Prepare a mixture of acetonitrile, water, and acetic acid in the ratio of 150:420:12 (v/v/v).[3] Degas the mobile phase before use.

  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

    • Accurately weigh and dissolve 10 mg of (Phenylthio)acetic acid (IS) in 10 mL of methanol.

  • Working Standard Solutions: Prepare working standard solutions of this compound and the internal standard by serial dilution of the stock solutions with the mobile phase to achieve the desired concentrations for the calibration curve.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 500 µL of plasma sample into a clean centrifuge tube.

  • Add 50 µL of the internal standard working solution.

  • Vortex for 30 seconds.

  • Add 2.5 mL of ethyl acetate-acetic acid (100:1, v/v).[4]

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Inject 20 µL into the HPLC system.

HPLC Conditions
ParameterValue
Column C18 reverse-phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water:Acetic Acid (150:420:12, v/v/v)[3]
Flow Rate 1.0 mL/min[5]
Injection Volume 20 µL
Detection Wavelength 236 nm[3]
Column Temperature Ambient
Run Time Approximately 45 minutes[3]

Quantitative Data Summary

ParameterThis compoundReference
Linearity Range 0.1 - 20 mg/L[3]
Limit of Quantification (LOQ) 0.14 mg/L[3]
Limit of Detection (LOD) 0.04 mg/L[3]
Recovery > 80%[4][5]

Experimental Workflow Diagram

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma 1. Plasma Sample (500 µL) add_is 2. Add Internal Standard plasma->add_is vortex1 3. Vortex add_is->vortex1 add_solvent 4. Add Extraction Solvent vortex1->add_solvent vortex2 5. Vortex add_solvent->vortex2 centrifuge 6. Centrifuge vortex2->centrifuge transfer 7. Transfer Supernatant centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute inject 10. Inject into HPLC reconstitute->inject separation 11. Chromatographic Separation inject->separation detection 12. UV Detection (236 nm) separation->detection integrate 13. Peak Integration detection->integrate calibrate 14. Calibration Curve integrate->calibrate quantify 15. Quantification calibrate->quantify Modafinil_Metabolism Modafinil Modafinil Modafinil_Acid This compound (Inactive Metabolite) Modafinil->Modafinil_Acid Amide Hydrolysis Modafinil_Sulfone Modafinil Sulfone (Inactive Metabolite) Modafinil->Modafinil_Sulfone S-Oxidation (CYP3A4) Excretion Urine Excretion Modafinil_Acid->Excretion Modafinil_Sulfone->Excretion

References

Application Notes and Protocols for the LC-MS/MS Analysis of Modafinil and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modafinil is a wake-promoting agent utilized in the treatment of sleep disorders such as narcolepsy.[1] The primary, pharmacologically inactive metabolites of modafinil are modafinil acid and modafinil sulfone.[1][2] The accurate and robust analysis of modafinil and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity and selectivity.[4]

This document provides detailed methodologies for the sample preparation, chromatographic separation, and mass spectrometric detection of modafinil and its key metabolites.

Metabolic Pathway of Modafinil

Modafinil is extensively metabolized in the liver primarily through amide hydrolysis to form this compound and S-oxidation via Cytochrome P450 3A4 (CYP3A4) to form modafinil sulfone.[5]

Modafinil Modafinil Modafinil_Acid This compound (inactive) Modafinil->Modafinil_Acid Amidase/Esterase (Hydrolysis) Modafinil_Sulfone Modafinil Sulfone (inactive) Modafinil->Modafinil_Sulfone CYP3A4 (S-Oxidation)

Primary metabolic pathways of Modafinil.

Experimental Protocols

A generalized workflow for the quantitative analysis of modafinil and its metabolites from biological samples involves sample preparation, chromatographic separation, detection, and data analysis.[5]

cluster_workflow LC-MS/MS Analysis Workflow Biological Sample\n(Plasma, Urine) Biological Sample (Plasma, Urine) Sample Preparation\n(LLE, SPE, or PPT) Sample Preparation (LLE, SPE, or PPT) Biological Sample\n(Plasma, Urine)->Sample Preparation\n(LLE, SPE, or PPT) Chromatographic Separation\n(HPLC/UPLC) Chromatographic Separation (HPLC/UPLC) Sample Preparation\n(LLE, SPE, or PPT)->Chromatographic Separation\n(HPLC/UPLC) Detection\n(MS/MS) Detection (MS/MS) Chromatographic Separation\n(HPLC/UPLC)->Detection\n(MS/MS) Data Analysis &\nQuantification Data Analysis & Quantification Detection\n(MS/MS)->Data Analysis &\nQuantification

Generalized workflow for LC-MS/MS analysis.
Sample Preparation

The choice of sample preparation is critical for achieving accurate and reproducible results. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.[3]

Protocol 1: Protein Precipitation (PPT) [4]

This method is rapid and suitable for high-throughput analysis.[3]

  • To 50 µL of plasma in a microcentrifuge tube, add 100 µL of acetonitrile containing the internal standard (e.g., Modafinil-d5).[4]

  • Vortex the mixture for 30 seconds to precipitate proteins.[4]

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[4]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[4]

Protocol 2: Liquid-Liquid Extraction (LLE) [6]

  • Acidify 0.200 mL of human plasma and add the internal standard.[1]

  • Extract the analytes using a mixture of hexane-dichloromethane-glacial acetic acid.[1]

  • Evaporate the organic layer to dryness under a stream of nitrogen.[5]

  • Reconstitute the residue in the mobile phase for injection.[1]

Protocol 3: Solid-Phase Extraction (SPE)

  • Load the plasma sample onto an appropriate SPE cartridge (e.g., Agilent® Bond Elut Plexa).

  • Wash the cartridge to remove interferences.

  • Elute the analytes of interest.

  • Evaporate the eluate and reconstitute the residue in the mobile phase.

Liquid Chromatography

Chromatographic separation is typically achieved using a C18 reversed-phase column.

ParameterCondition 1Condition 2
Column Ascentis® C18 (150 mm × 4.6 mm, 5 µm)UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[4]
Mobile Phase Methanol: 2mM Ammonium Acetate: Glacial Acetic Acid (35:65:0.1% v/v/v)A: 0.1% Formic acid in Water, B: Acetonitrile[4]
Flow Rate 1.0 mL/minGradient elution[4]
Column Temp. 40°C[4]Not specified
Injection Vol. 2 µL[4]Not specified
Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode.[4]

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[4]
Scan Type Multiple Reaction Monitoring (MRM)[4]
Source Temp. 150°C - 450°C[4][7]
Capillary Voltage 3.1 kV[4]

Quantitative Data

The following tables summarize the quantitative parameters for the LC-MS/MS analysis of modafinil and its metabolites.

Table 1: MRM Transitions for Modafinil and its Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Modafinil274.2167.0
Modafinil-d5 (IS)279.1172.2
Armodafinil274.1167.2[8]
Armodafinil-d10 (IS)284.4177.4[8]

Table 2: Method Validation Parameters for Modafinil Analysis

ParameterMethod 1Method 2
Matrix Human PlasmaHuman Plasma
Linearity Range 30.8 - 8022.1 ng/mL10 - 10,000 ng/mL[8]
LLOQ 30.8 ng/mL10 ng/mL[8]
LOD 1 ng/mLNot Reported
Intra-day Precision < 3.1%Not Reported
Inter-day Precision < 3.1%Not Reported
Accuracy ± 3.3%Not Reported

Conclusion

The LC-MS/MS methods outlined in these application notes provide sensitive, selective, and robust protocols for the quantitative analysis of modafinil and its primary metabolites, this compound and modafinil sulfone, in biological matrices. The detailed experimental procedures and compiled quantitative data serve as a valuable resource for researchers, scientists, and drug development professionals in the fields of pharmacokinetics, therapeutic drug monitoring, and clinical toxicology. The use of a stable isotope-labeled internal standard is recommended to ensure the highest accuracy and precision.

References

Application Notes and Protocols for the Analytical Method Development of Modafinil Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Modafinil is a wakefulness-promoting agent used to treat sleep disorders such as narcolepsy. It is extensively metabolized in the body, with one of the primary, pharmacologically inactive metabolites being modafinil acid (CRL-40467).[1][2] The accurate quantification of this compound is crucial for pharmacokinetic, metabolic, and toxicological studies. These application notes provide detailed protocols for the analysis of this compound in various matrices, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is critical for method development.

PropertyValueReference
Molecular FormulaC₁₅H₁₄O₃S[3][4][5]
Molar Mass274.33 g/mol [3][4][5]
AppearanceWhite or almost white crystal[3]
SolubilitySoluble in chloroform and methanol, insoluble in water.[3]
Melting Point118-120 °C[3]

Chromatographic Methods for Analysis

Several chromatographic techniques have been successfully employed for the quantification of modafinil and its metabolites. LC-MS/MS is particularly well-suited for the analysis of this compound in biological matrices due to its high sensitivity and selectivity.[6][7]

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the quantification of modafinil and its related substances in bulk drug and pharmaceutical dosage forms. A stability-indicating HPLC method has been developed to separate modafinil from its degradation products.[8][9]

Experimental Protocol: RP-HPLC

  • Instrumentation: A standard RP-HPLC system equipped with a UV detector.[10]

  • Column: Phenomenex Luna C18 (ODS) column or Thermo Hypersil C18 (250 x 4.6 mm, 5µm).[9][10]

  • Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile in a 60:40 ratio, or a homogenous mixture of buffer (2.0g potassium dihydrogen phosphate and 1.0g 1-octane sulfonic acid salt in 1000ml water) and Acetonitrile (35:65, v/v).[9][10]

  • Elution: Isocratic elution.[10]

  • Flow Rate: 1 mL/min.[10]

  • Detection: UV detection at a wavelength of 225 nm or 210 nm.[9][10]

  • Sample Preparation:

    • Dissolve the modafinil bulk drug or powdered tablets in a suitable solvent (e.g., methanol).[10][11]

    • Dilute the sample with the mobile phase to a concentration within the linear range of the assay.[10]

Workflow for RP-HPLC Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Bulk Drug or Tablet dissolve Dissolve in Solvent sample->dissolve dilute Dilute with Mobile Phase dissolve->dilute inject Inject into HPLC dilute->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (225 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: General workflow for RP-HPLC analysis of modafinil.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity for the analysis of this compound in complex biological matrices such as plasma and urine.[12][13] This method is ideal for pharmacokinetic studies where low concentrations of the analyte are expected.

Experimental Protocol: LC-MS/MS

  • Instrumentation: A Liquid Chromatography system coupled with a Tandem Mass Spectrometer (e.g., Agilent 1100 HPLC with API-3200 Triple quadrupole MS).[6][7]

  • Extraction: Solid-phase extraction (SPE) using cartridges like Agilent Bond Elut Plexa for plasma samples.[10][13] Liquid-liquid extraction (LLE) is also a viable option.[12]

  • Column: Ascentis® C18 column (150mm × 4.6mm, 5µm).[10][13]

  • Mobile Phase: A mixture of methanol, 2mM ammonium acetate, and glacial acetic acid (35:65:0.1% v/v/v).[10][13]

  • Flow Rate: 1.0 mL/min.[10][13]

  • Detection: Tandem mass spectrometry with an electrospray ionization (ESI) interface in positive ion mode.[6][7][13]

  • Internal Standard: Modafinil-D5 is a suitable internal standard.[10][13]

  • Sample Preparation (Plasma):

    • Condition the SPE cartridge.

    • Load the plasma sample (pre-treated if necessary).

    • Wash the cartridge to remove interferences.

    • Elute the analyte and the internal standard.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

Signaling Pathway of Modafinil Metabolism

Modafinil Modafinil Modafinil_Acid This compound (inactive) Modafinil->Modafinil_Acid Amide Hydrolysis Modafinil_Sulfone Modafinil Sulfone (inactive) Modafinil->Modafinil_Sulfone CYP-mediated Oxidation

Caption: Primary metabolic pathways of modafinil.

Quantitative Data Summary

The performance of analytical methods can be summarized by key validation parameters. The following table presents a compilation of quantitative data from various studies.

MethodMatrixLinearity RangeLLOQRecovery (%)Reference
RP-HPLCBulk/Tablets2–10 μg/mL--[8]
LC-MS/MSHuman Plasma30.8 to 8022.1 ng/mL30.8 ng/mL>91%[13][14]
GC-MSHuman Urine-250 ng/mL86-88%[6]
LC-MS/MSHuman Urine-100 ng/mL94-104%[6]
UV-SpectrophotometryBulk/Tablets2-10 µg/ml14.18 µg/ml-[11]

Method Validation Workflow

A logical workflow is essential for the successful validation of any analytical method.

cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_app Application A Define Analytical Requirements B Select Appropriate Technique (HPLC, LC-MS) A->B C Optimize Method Parameters B->C D Specificity/ Selectivity C->D E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I Stability H->I J Routine Sample Analysis I->J K Reporting Results J->K

Caption: A typical workflow for analytical method validation.

Chiral Separation

Modafinil is a chiral compound, and its enantiomers exhibit different pharmacokinetic profiles.[12] Therefore, enantioselective separation is important. Capillary Electrophoresis (CE) and specialized chiral HPLC columns (e.g., beta-cyclodextrin) can be used for this purpose.[15][16]

Experimental Protocol: Chiral HPLC

  • Instrumentation: HPLC with UV detector.[16]

  • Column: Beta-cyclodextrin column.[16]

  • Mobile Phase: Gradient elution may be required to achieve separation and eliminate interferences.[16]

  • Detection: UV absorbance at 225 nm.[16]

Conclusion

The choice of analytical method for this compound depends on the specific application, required sensitivity, and the sample matrix. For high-sensitivity analysis in biological fluids, LC-MS/MS is the method of choice. For routine analysis of pharmaceutical formulations, RP-HPLC with UV detection provides a robust and reliable alternative. Proper method validation according to ICH guidelines is essential to ensure the accuracy and reliability of the results.

References

Application Notes and Protocols for Modafinil Acid Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modafinil is a wakefulness-promoting agent used in the treatment of sleep disorders such as narcolepsy. Following administration, it is metabolized in the liver primarily to the inactive metabolite, modafinil acid.[1][2] Accurate and reliable quantification of this compound in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. The choice of sample preparation technique is a critical step that significantly influences the sensitivity, selectivity, and accuracy of the subsequent analysis, which is often performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3]

This document provides a detailed overview of common sample preparation techniques for the analysis of this compound, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][2] Detailed protocols and a summary of quantitative data are presented to guide researchers in selecting the most appropriate method for their specific analytical needs.

Comparative Overview of Sample Preparation Techniques

The selection of an appropriate sample preparation technique depends on several factors, including the biological matrix (e.g., plasma, urine), the required limit of quantification, sample throughput needs, and available instrumentation.[1][2]

  • Protein Precipitation (PPT) is a straightforward and rapid method suitable for high-throughput analysis. It involves adding an organic solvent to the biological sample to precipitate proteins, which are then removed by centrifugation.[1]

  • Liquid-Liquid Extraction (LLE) is a technique that separates analytes from interferences by partitioning them between two immiscible liquid phases. It generally provides cleaner extracts than PPT.[2][4]

  • Solid-Phase Extraction (SPE) is a highly selective method that can yield very clean extracts, leading to reduced matrix effects and improved sensitivity. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.[2][5]

Quantitative Data Summary

The following table summarizes the performance characteristics of different sample preparation techniques for the analysis of modafinil and its metabolites as reported in the literature.

TechniqueAnalyte(s)MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)Reference
LLE Modafinil, this compound, Modafinil SulfoneHuman Plasma100 - 20,000100Not Specified[4]
SPE ModafinilHuman Plasma30.8 - 8022.130.8Not Specified[6]
PPT & LLE Armodafinil (R-enantiomer of modafinil)Human Plasma10 - 10,00010Not Specified[7]
SPE ModafinilHuman UrineNot Specified500Not Specified[8]
LLE ModafinilHuman Plasma & UrineNot Specified10080.0 - 98.9[9]

Experimental Workflow

The general workflow for the sample preparation and analysis of this compound is depicted below.

This compound Sample Preparation Workflow General Workflow for this compound Analysis cluster_0 Sample Collection & Pre-treatment cluster_2 Post-Extraction Processing cluster_3 Analysis BiologicalSample Biological Sample (Plasma, Urine) InternalStandard Add Internal Standard BiologicalSample->InternalStandard Vortex Vortex Mix InternalStandard->Vortex PPT Protein Precipitation (e.g., Acetonitrile) LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) SPE Solid-Phase Extraction (e.g., C18 Cartridge) Centrifugation Centrifugation PPT->Centrifugation Evaporation Evaporation to Dryness LLE->Evaporation SPE->Evaporation Centrifugation->Evaporation Transfer Supernatant Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: General workflow for this compound analysis.

Experimental Protocols

Protein Precipitation (PPT) Protocol for Modafinil in Rat Plasma

This protocol is a rapid and simple method for the extraction of modafinil from plasma samples.[1]

Materials:

  • Rat plasma (50 µL)

  • Acetonitrile (containing internal standard, e.g., 20 ng/mL midazolam)

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Refrigerated centrifuge (4°C)

Procedure:

  • Pipette 50 µL of rat plasma into a 1.5 mL microcentrifuge tube.

  • Add 100 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube or autosampler vial for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol for Modafinil and its Metabolites in Human Plasma

This protocol provides a cleaner extract compared to PPT and is suitable for the simultaneous analysis of modafinil, this compound, and modafinil sulfone.[4]

Materials:

  • Human plasma (0.200 mL)

  • Internal standard solution (e.g., (phenylthio)acetic acid)

  • Extraction solvent: Hexane-dichloromethane-glacial acetic acid (55:45:2, v/v/v)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Mobile phase for reconstitution

Procedure:

  • Pipette 0.200 mL of human plasma into a centrifuge tube.

  • Add the internal standard solution.

  • Add 1 mL of the extraction solvent.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for analysis.

Solid-Phase Extraction (SPE) Protocol for Modafinil in Human Urine

This protocol is highly selective and provides a very clean extract, which is beneficial for reducing matrix effects in LC-MS/MS analysis.[5]

Materials:

  • Human urine sample (200 µL)

  • Internal standard working solution

  • SPE cartridges (e.g., C18)

  • Methanol

  • Deionized water

  • 5% Methanol in water

  • Microcentrifuge tubes

  • Vortex mixer

  • SPE manifold

  • Evaporation system

Procedure:

  • Pipette 200 µL of the urine sample into a clean microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Vortex mix for 10 seconds.

  • Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Load the urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

Signaling Pathway of Modafinil's Wake-Promoting Action

While the primary focus of this document is on sample preparation for the analysis of modafinil's metabolite, understanding the parent drug's mechanism of action provides valuable context for its study. Modafinil is believed to exert its wake-promoting effects by influencing several neurotransmitter systems, primarily by binding to the dopamine transporter (DAT) and inhibiting the reuptake of dopamine.[2]

Modafinil Signaling Pathway Simplified Signaling Pathway of Modafinil Modafinil Modafinil DAT Dopamine Transporter (DAT) Modafinil->DAT Binds to and inhibits Dopamine_Reuptake Dopamine Reuptake DAT->Dopamine_Reuptake Mediates Extracellular_Dopamine Increased Extracellular Dopamine Dopamine_Reuptake->Extracellular_Dopamine Inhibition leads to Wakefulness Wakefulness & Cognitive Enhancement Extracellular_Dopamine->Wakefulness Promotes

Caption: Simplified signaling pathway of modafinil.

References

Application Notes and Protocols for Using Modafinil Acid as a Biomarker for Modafinil Intake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing modafinil acid as a reliable biomarker for monitoring modafinil intake. This document outlines the metabolic fate of modafinil, details analytical methodologies for the quantification of this compound in biological matrices, and presents relevant quantitative data to support experimental design and data interpretation.

Modafinil is a wakefulness-promoting agent used in the treatment of narcolepsy, obstructive sleep apnea, and shift work sleep disorder.[1] Following administration, modafinil is extensively metabolized in the liver, with its primary metabolite being the pharmacologically inactive this compound.[2][3] The detection and quantification of this compound in biological samples, such as urine and plasma, serves as a definitive indicator of prior modafinil exposure.

Metabolic Pathway of Modafinil

Modafinil undergoes significant metabolism in the body, with less than 10% of the parent drug being excreted unchanged in the urine.[2][4] The major metabolic pathway involves amide hydrolysis, which converts modafinil to this compound.[2][3] A secondary pathway involves S-oxidation by cytochrome P450 enzymes, primarily CYP3A4, to form modafinil sulfone, another inactive metabolite.[2][3] Due to its prominence, this compound is an excellent biomarker for assessing modafinil use.

Metabolic Pathway of Modafinil modafinil Modafinil modafinil_acid This compound (Inactive Biomarker) modafinil->modafinil_acid Amide Hydrolysis modafinil_sulfone Modafinil Sulfone (Inactive) modafinil->modafinil_sulfone S-Oxidation (CYP3A4)

Caption: Metabolic conversion of modafinil to its primary metabolites.

Experimental Protocols

The accurate quantification of this compound is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[5] The choice of sample preparation is critical and depends on the biological matrix and the desired limit of quantification.

Protocol 1: Protein Precipitation for Plasma Samples

Protein precipitation is a rapid and straightforward method suitable for high-throughput analysis.[5]

Materials:

  • Rat plasma sample: 50 µL[5]

  • Acetonitrile (containing internal standard, e.g., 20 ng/mL midazolam)[5]

  • Vortex mixer

  • Centrifuge (capable of 13,000 rpm and 4°C)[5]

Procedure:

  • Pipette 50 µL of rat plasma into a 1.5 mL microcentrifuge tube.[5]

  • Add 100 µL of acetonitrile containing the internal standard.[5]

  • Vortex the mixture vigorously for 30 seconds.[5]

  • Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[5]

  • Carefully transfer the supernatant to a new tube or vial for subsequent LC-MS/MS analysis.[5]

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

SPE is a more rigorous sample cleanup technique that can improve the limit of detection by removing interfering matrix components.[2]

Materials:

  • Human urine sample: 200 µL[2]

  • Internal standard working solution (e.g., this compound sulfone-d5)[2]

  • SPE cartridge

  • Methanol

  • Deionized water

  • 5% Methanol in water

Procedure:

  • Pipette 200 µL of the urine sample into a clean microcentrifuge tube.[2]

  • Add 20 µL of the internal standard working solution.[2]

  • Vortex the mixture for 10 seconds.[2]

  • Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.[2]

  • Load the prepared urine sample onto the conditioned SPE cartridge.[2]

  • Wash the cartridge with 1 mL of 5% methanol in water to remove impurities.[2]

  • Elute the analyte and internal standard with 1 mL of methanol.[2]

  • The eluate is then ready for LC-MS/MS analysis.

Experimental Workflow for Biomarker Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase Biological Sample Biological Sample Sample Extraction Sample Extraction Biological Sample->Sample Extraction LC-MS/MS Analysis LC-MS/MS Analysis Sample Extraction->LC-MS/MS Analysis Injection Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification Result

Caption: A generalized workflow for the analysis of this compound.

Quantitative Data

The following tables summarize the performance of various analytical methods for the quantification of modafinil and its metabolites.

Table 1: Performance of Different Sample Preparation Techniques

TechniqueAnalyte(s)MatrixLinearity RangeLLOQRecovery (%)
Protein PrecipitationModafinilRat Plasma1-2000 ng/mL1 ng/mL>91%[6][7]
Solid-Phase ExtractionModafinilHuman Plasma30.8-8022.1 ng/mL30.8 ng/mLNot Reported
Solid-Phase ExtractionModafinilHuman UrineNot SpecifiedNot SpecifiedNot Reported[2]
Liquid-Liquid ExtractionModafinil, AdrafinilHuman Urine25-100 ng/mL (LC-MS/MS)100 ng/mL94-104%[8]

Table 2: Pharmacokinetic Parameters of Modafinil and this compound

CompoundParameterValueReference
ModafinilElimination Half-life10-17 hours[9]
This compoundApparent Clearance4.94 L/h[9][10]
This compoundApparent Volume of Distribution2.73 L[9][10]

Logical Relationship for Biomarker Interpretation

The presence of this compound in a biological sample is a direct consequence of the metabolic processing of modafinil. Therefore, the detection of this compound confirms the intake of modafinil.

Logical Relationship Modafinil Intake Modafinil Intake Metabolism Metabolism Modafinil Intake->Metabolism Leads to This compound Detection This compound Detection Metabolism->this compound Detection Results in

Caption: The logical link between modafinil intake and biomarker detection.

Conclusion

This compound is a robust and reliable biomarker for assessing modafinil intake. Its detection and quantification, primarily through LC-MS/MS, provide clear evidence of exposure. The protocols and data presented herein offer a solid foundation for researchers and professionals in the fields of drug development, clinical pharmacology, and forensic toxicology to design and execute studies involving the monitoring of modafinil use.

References

Application Notes and Protocols for the Forensic Toxicology Analysis of Modafinil Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modafinil is a wakefulness-promoting agent prescribed for narcolepsy, shift work sleep disorder, and obstructive sleep apnea. Due to its potential for misuse as a "smart drug" or cognitive enhancer, its detection in forensic toxicology is of significant interest. Modafinil is extensively metabolized in the body, with its primary metabolite being modafinil acid (CRL-40467).[1][2] This metabolite is pharmacologically inactive.[2][3] The detection and quantification of this compound in biological samples can provide evidence of prior modafinil use. These application notes provide a comprehensive overview of the analytical methodologies for the determination of this compound in forensic toxicology.

Metabolic Pathway of Modafinil

Modafinil undergoes extensive metabolism in the liver primarily through amide hydrolysis to form this compound.[1][2][4] This process is catalyzed by esterase and/or amidase enzymes.[2][3] A smaller portion of modafinil is metabolized via cytochrome P450 (CYP) mediated oxidation, with CYP3A4 being a key enzyme, leading to the formation of modafinil sulfone.[1][2] Approximately 30-60% of a modafinil dose is converted to this compound.[3] Both this compound and modafinil sulfone are inactive metabolites.[2]

Modafinil Metabolism Metabolic Pathway of Modafinil Modafinil Modafinil Modafinil_Acid This compound (CRL-40467) Modafinil->Modafinil_Acid Amide Hydrolysis (Esterase/Amidase) Modafinil_Sulfone Modafinil Sulfone (CRL-41056) Modafinil->Modafinil_Sulfone S-Oxidation (CYP3A4)

Figure 1: Metabolic Pathway of Modafinil to its Major Metabolites.

Analytical Methodologies

The primary analytical techniques for the quantification of modafinil and its metabolites in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] LC-MS/MS is often preferred for its high sensitivity and specificity, and its ability to differentiate between modafinil, adrafinil, and this compound without derivatization.[5]

Quantitative Data Summary

The following tables summarize the quantitative performance of various analytical methods for the determination of modafinil and this compound.

Table 1: Performance of LC-MS/MS Methods for Modafinil Analysis

Biological MatrixLLOQ (ng/mL)Linearity Range (ng/mL)Accuracy (%)Precision (CV%)Reference
Human Plasma30.830.8 - 8022.1Within ±3.3Within 3.1[7][8]
Blood1.01.0 - 100.0< 5 (inter/intra-day)< 5 (inter/intra-day)[9]
Human Urine10025 - 10094 - 104Not Specified[5]

Table 2: Performance of GC-MS Methods for Modafinil Analysis

Biological MatrixLOD (ng/mL)Linearity Range (ng/mL)Accuracy (%)Precision (CV%)Reference
Human Urine250100 - 25086 - 88Not Specified[5]

Table 3: Reported Forensic Case Concentrations of Modafinil

Biological MatrixConcentration RangeCase TypeReference
Serum1.3 - ~34 mg/LDriving under the influence, bodily harm[10][11]
Blood110 ng/mLPost-mortem[9][12]
Putrefaction Fluid>1000 ng/mLPost-mortem[9][12]

Experimental Protocols

Experimental Workflow for Forensic Analysis

The general workflow for the forensic analysis of this compound involves sample collection, preparation, instrumental analysis, and data interpretation.

Forensic Analysis Workflow General Workflow for this compound Analysis cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical Sample_Collection Sample Collection (Blood, Urine) Sample_Storage Sample Storage (-20°C or below) Sample_Collection->Sample_Storage Sample_Preparation Sample Preparation (SPE, LLE, or PPT) Sample_Storage->Sample_Preparation Instrumental_Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Sample_Preparation->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing Result_Interpretation Result Interpretation and Reporting Data_Processing->Result_Interpretation

Figure 2: General workflow for the forensic analysis of this compound.

Protocol 1: Quantification of this compound in Urine by LC-MS/MS

This protocol is a synthesized methodology based on established liquid chromatography-tandem mass spectrometry techniques for the analysis of modafinil and its metabolites.[5]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Take 2-4 mL of urine sample.

  • Add an appropriate internal standard (e.g., modafinil-d5).

  • Add 1 mL of phosphate buffer to adjust the pH to 7.0.

  • For conjugated metabolites, perform enzymatic hydrolysis with β-glucuronidase at 60°C for 1 hour.

  • Add 250 µL of K2CO3 to adjust the pH to 9-10.

  • Perform liquid-liquid extraction by adding an appropriate organic solvent (e.g., tert-butyl methyl ether), vortexing, and separating the organic layer.

  • To the remaining aqueous layer, add 150 µL of 6N HCl (to adjust pH to 2-3) and 4 mL of ethyl acetate, vortex, and separate the organic layer.

  • Combine the organic layers and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Instrument: Agilent 1100 HPLC with API-3200 Triple quadrupole mass spectrometer or equivalent.[5]

  • Column: A C18 column is commonly used.[9]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 2mM ammonium acetate with 0.1% glacial acetic acid) and an organic solvent (e.g., methanol).[7][8]

  • Flow Rate: Typically 1.0 mL/min.[7][8]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

3. Method Validation

  • The method should be validated for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and recovery according to forensic toxicology guidelines.

Protocol 2: Screening of Modafinil and this compound in Urine by GC-MS

This protocol outlines a general procedure for the screening of modafinil and its metabolite using gas chromatography-mass spectrometry.[5]

1. Sample Preparation (Solid-Phase Extraction and Derivatization)

  • Take 2 mL of urine and apply it to a conditioned XAD2 solid-phase extraction column.

  • Add an internal standard.

  • Wash the column with 2 mL of water to remove interferences.

  • Elute the analytes with 2 mL of methanol.

  • Evaporate the eluent to dryness under a nitrogen stream at 60°C.

  • Dissolve the residue in 200 µL of acetone and add 50 mg of K2CO3 to make the mixture alkaline.

  • Perform derivatization using iodomethane for 3 hours at 60°C.

  • Cool the acetone layer and dry it under nitrogen.

  • Reconstitute the sample in 50 µL of ethyl acetate for GC-MS injection.

2. GC-MS Instrumentation and Conditions

  • Instrument: Agilent 6890N GC with 5973 mass selective detector or equivalent.[5]

  • Injection Volume: 2 µL.[5]

  • Scan Range: 40-550 m/z.[5]

  • Note: GC-MS analysis may result in a single artifact for modafinil, adrafinil, and this compound, making it suitable for screening but requiring a more specific method like LC-MS/MS for confirmation and differentiation.[5]

Conclusion

The analysis of this compound is a reliable indicator of modafinil intake in forensic toxicology investigations. LC-MS/MS offers a robust and specific method for the quantification of this compound in biological samples. The provided protocols and data serve as a guide for laboratories to develop and validate their own methods for the detection of this substance. Adherence to strict validation and quality control procedures is essential for the forensic admissibility of results.

References

Synthesis of Isotopically Labeled Modafinil Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of isotopically labeled modafinil acid, a key metabolite of the wake-promoting agent modafinil. Isotopically labeled internal standards are essential for accurate quantification in pharmacokinetic and metabolic studies. The following sections detail the synthetic routes for deuterium and carbon-13 labeled this compound, including experimental procedures, data presentation, and workflow visualizations. These protocols are intended to serve as a comprehensive guide for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.

Introduction

Modafinil is a widely prescribed therapeutic agent for narcolepsy and other sleep-related disorders. In vivo, it is primarily metabolized to the pharmacologically inactive this compound and modafinil sulfone[1]. To accurately quantify modafinil and its metabolites in biological matrices using mass spectrometry, stable isotopically labeled internal standards are indispensable[1]. This document outlines the synthesis of deuterium-labeled this compound (this compound-d5) and provides a representative protocol for the synthesis of a carbon-13 labeled analogue.

Synthesis of Deuterium-Labeled this compound (this compound-d5)

The synthesis of this compound-d5 can be achieved through a multi-step process commencing with the commercially available deuterated starting material, benzene-d6[1]. The synthetic pathway involves the formation of a deuterated benzhydrol intermediate, followed by substitution with a thioacetic acid moiety and subsequent oxidation.

Synthetic Workflow

benzene_d6 Benzene-d6 benzoyl_chloride_d5 Benzoyl chloride-d5 benzene_d6->benzoyl_chloride_d5 Acylation benzophenone_d5 Benzophenone-d5 benzoyl_chloride_d5->benzophenone_d5 Friedel-Crafts Acylation benzhydrol_d5 Benzhydrol-d5 benzophenone_d5->benzhydrol_d5 Reduction thioacetic_acid_d5 2-(Benzhydryl-d5-thio)acetic acid benzhydrol_d5->thioacetic_acid_d5 Substitution modafinil_acid_d5 This compound-d5 thioacetic_acid_d5->modafinil_acid_d5 Oxidation (1 eq. H2O2)

Caption: Synthetic pathway for this compound-d5.

Experimental Protocols

Step 1: Synthesis of 2-(Benzhydryl-d5-thio)acetic acid

This procedure is adapted from the general synthesis of the unlabeled analogue.

  • A mixture of benzhydrol-d5 (1.0 eq) and thioglycolic acid (1.0 eq) in trifluoroacetic acid is stirred at room temperature for 3 hours[2].

  • The solvent is removed under reduced pressure to yield a crude solid.

  • Water is added to the crude solid, and the resulting precipitate is collected by filtration.

  • The solid is washed with n-hexane and dried to afford 2-(benzhydryl-d5-thio)acetic acid.

Step 2: Oxidation to this compound-d5

This step involves the controlled oxidation of the thioether to a sulfoxide.

  • 2-(Benzhydryl-d5-thio)acetic acid (1.0 eq) is suspended in a suitable solvent such as acetic acid.

  • One equivalent of 30% hydrogen peroxide is added dropwise to the suspension at a controlled temperature (e.g., 40°C)[2][3].

  • The reaction mixture is stirred overnight.

  • The mixture is then poured into water to precipitate the product.

  • The solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/isopropyl alcohol)[3].

Quantitative Data (Representative)
StepProductStarting MaterialReagentsYield (%)Isotopic Enrichment (%)
12-(Benzhydryl-d5-thio)acetic acidBenzhydrol-d5Thioglycolic acid, Trifluoroacetic acid~99>98 (from starting material)
2This compound-d52-(Benzhydryl-d5-thio)acetic acidHydrogen peroxide, Acetic acid~70-80>98

Note: Yields are based on reported values for analogous unlabeled syntheses and may vary. Isotopic enrichment is dependent on the purity of the labeled starting materials.

Synthesis of Carbon-13 Labeled this compound

A plausible route to carbon-13 labeled this compound involves the use of ¹³C-labeled thioglycolic acid.

Synthetic Workflow

benzhydrol Benzhydrol thioacetic_acid_13C2 2-(Benzhydrylthio)acetic acid-1,2-13C2 benzhydrol->thioacetic_acid_13C2 Substitution thioglycolic_acid_13C2 Thioglycolic acid-1,2-13C2 thioglycolic_acid_13C2->thioacetic_acid_13C2 modafinil_acid_13C2 This compound-1,2-13C2 thioacetic_acid_13C2->modafinil_acid_13C2 Oxidation

Caption: Proposed synthesis of this compound-1,2-¹³C₂.

Experimental Protocols

Step 1: Synthesis of 2-(Benzhydrylthio)acetic acid-1,2-¹³C₂

  • In a round-bottom flask, dissolve benzhydrol (1.0 eq) in trifluoroacetic acid.

  • Add thioglycolic acid-1,2-¹³C₂ (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Remove the trifluoroacetic acid under reduced pressure.

  • Add water to the residue to precipitate the product.

  • Collect the solid by filtration, wash with water and n-hexane, and dry under vacuum.

Step 2: Oxidation to this compound-1,2-¹³C₂

  • Suspend 2-(benzhydrylthio)acetic acid-1,2-¹³C₂ (1.0 eq) in glacial acetic acid.

  • Add one equivalent of 30% hydrogen peroxide dropwise while maintaining the temperature at approximately 40°C.

  • Stir the mixture overnight at 40°C.

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Isolate the product by filtration and purify by recrystallization.

Quantitative Data (Representative)
StepProductStarting MaterialReagentsYield (%)Isotopic Enrichment (%)
12-(Benzhydrylthio)acetic acid-1,2-¹³C₂Benzhydrol, Thioglycolic acid-1,2-¹³C₂Trifluoroacetic acid~90-99>99 (from labeled reagent)
2This compound-1,2-¹³C₂2-(Benzhydrylthio)acetic acid-1,2-¹³C₂Hydrogen peroxide, Acetic acid~70-80>99

Note: Yields are based on reported values for analogous unlabeled syntheses and may vary. Isotopic enrichment is dependent on the purity of the labeled starting materials.

Characterization

The successful synthesis of isotopically labeled this compound should be confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

  • Mass Spectrometry: The mass spectrum of the labeled product will show a molecular ion peak corresponding to the mass of the isotopically labeled compound. For example, this compound-d5 will have an m/z that is 5 units higher than the unlabeled compound.

  • NMR Spectroscopy: ¹H NMR spectroscopy can confirm the incorporation of deuterium by the disappearance or reduction in the intensity of signals corresponding to the labeled positions. ¹³C NMR will show enhanced signals for the enriched carbon atoms.

Alternative Labeling Strategy: Hydrogen-Deuterium Exchange

An alternative method for introducing deuterium into the modafinil structure is through a base-catalyzed hydrogen-deuterium exchange[4][5]. This method has been demonstrated for the preparation of deuterated armodafinil (the R-enantiomer of modafinil) and could potentially be adapted for this compound[4][5]. This approach involves incubating the substrate in the presence of a deuterium source, such as D₂O, and a base[4]. While this method can be simpler, it may offer less control over the specific sites and extent of labeling compared to a de novo synthesis.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis of isotopically labeled this compound. The de novo synthetic routes using labeled starting materials offer precise control over the location and extent of isotopic labeling, which is crucial for the development of high-quality internal standards for quantitative bioanalytical assays. The provided workflows and representative data will aid researchers in the successful preparation and characterization of these important analytical reagents.

References

Application Notes and Protocols for Cell-Based Assays to Assess Modafinil and its Metabolite, Modafinil Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modafinil is a wake-promoting agent utilized for the treatment of sleep disorders such as narcolepsy. Its primary mechanism of action involves the inhibition of dopamine (DAT) and norepinephrine (NET) transporters, leading to increased extracellular concentrations of these neurotransmitters. The major metabolite of modafinil is modafinil acid (also known as modafinilic acid), which is generally considered pharmacologically inactive concerning the wakefulness-promoting effects of the parent compound.

These application notes provide detailed protocols for cell-based assays to characterize the activity of modafinil on its primary targets. Additionally, we will briefly discuss assays relevant to the emerging research on the potential anti-inflammatory effects of modafinil and its derivatives, which could be adapted for the investigation of this compound.

Part 1: Assessment of Modafinil Activity on Monoamine Transporters

The primary in vitro assays for evaluating modafinil's activity focus on its interaction with DAT and NET. These assays are crucial for determining the potency and selectivity of the compound.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the binding affinity of modafinil to DAT and NET. These are competitive binding assays where the test compound competes with a known radiolabeled ligand for binding to the transporter.

Data Presentation: Binding Affinity of Modafinil at Monoamine Transporters

CompoundTransporterRadioligandCell LineKi (μM)Reference
Racemic ModafinilDAT[3H]WIN 35,428HEK2932.1 - 2.3[1]
R-ModafinilDAT[3H]WIN 35,428HEK2930.78[1]
S-ModafinilDAT[3H]WIN 35,428HEK2932.5[1]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.

    • Harvest confluent cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Pellet the cell membranes from the supernatant by high-speed centrifugation.

    • Resuspend the membrane pellet in a suitable assay buffer.

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of modafinil.

    • To determine non-specific binding, include wells with a high concentration of a known potent inhibitor (e.g., cocaine for DAT).

    • Incubate the plates to allow the binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the modafinil concentration.

    • Determine the IC₅₀ value (the concentration of modafinil that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Visualization of Experimental Workflow

cluster_prep Cell & Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Culture Culture hDAT/hNET expressing cells Harvest Harvest and homogenize cells Culture->Harvest Centrifuge1 Low-speed centrifugation Harvest->Centrifuge1 Centrifuge2 High-speed centrifugation Centrifuge1->Centrifuge2 Resuspend Resuspend membrane pellet Centrifuge2->Resuspend Incubate Incubate membranes with radioligand and modafinil Resuspend->Incubate Filter Rapid filtration Incubate->Filter Wash Wash filters Filter->Wash Count Scintillation counting Wash->Count Calculate Calculate specific binding Count->Calculate Plot Plot data and determine IC50 Calculate->Plot Ki Calculate Ki Plot->Ki

Caption: Workflow for a competitive radioligand binding assay.

Neurotransmitter Uptake Assays

These functional assays measure the ability of modafinil to inhibit the uptake of neurotransmitters into cells expressing the corresponding transporters.

Data Presentation: Inhibition of Neurotransmitter Uptake by Modafinil

CompoundTransporterSubstrateCell LineIC50 (μM)Reference
Racemic ModafinilDAT[3H]DopamineRat Brain Synaptosomes4.0[2]
Racemic ModafinilDAT[3H]DopamineHEK293-hDAT4.0 - 13[1]
R-ModafinilDAT[3H]DopamineHEK293-hDAT4.0[1]
S-ModafinilDAT[3H]DopamineHEK293-hDAT8.7[1]
Racemic ModafinilNET[3H]NorepinephrineHEK293-hNET35.6[1]

Experimental Protocol: [³H]Dopamine Uptake Assay

  • Cell Culture:

    • Plate HEK293 cells stably expressing hDAT in a 24- or 48-well plate and grow to confluence.

  • Uptake Assay:

    • Wash the cells with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells with varying concentrations of modafinil or vehicle control for a specified time (e.g., 10-20 minutes) at 37°C.

    • Initiate the uptake by adding a fixed concentration of [³H]dopamine.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • To determine non-specific uptake, include control wells with a known DAT inhibitor (e.g., cocaine) or perform the assay at 4°C.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold KRH buffer.

    • Lyse the cells with a lysis buffer (e.g., 1% SDS).

  • Data Analysis:

    • Transfer the cell lysates to scintillation vials and add a scintillation cocktail.

    • Quantify the amount of [³H]dopamine taken up by the cells using a liquid scintillation counter.

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percent inhibition of specific uptake as a function of the modafinil concentration to determine the IC₅₀ value.

Visualization of Experimental Workflow

cluster_cell_prep Cell Preparation cluster_uptake_assay Uptake Assay cluster_data_analysis Data Analysis Plate Plate hDAT-expressing cells Grow Grow to confluence Plate->Grow Wash_cells Wash cells with buffer Grow->Wash_cells Preincubate Pre-incubate with modafinil Wash_cells->Preincubate Add_DA Add [3H]dopamine Preincubate->Add_DA Incubate_DA Incubate at 37°C Add_DA->Incubate_DA Terminate Terminate uptake and wash Incubate_DA->Terminate Lyse Lyse cells Terminate->Lyse Count_radioactivity Scintillation counting Lyse->Count_radioactivity Calculate_uptake Calculate specific uptake Count_radioactivity->Calculate_uptake Determine_IC50 Determine IC50 Calculate_uptake->Determine_IC50

Caption: Workflow for a [³H]Dopamine uptake assay.

Part 2: Assessment of Potential Anti-inflammatory Activity of this compound

While this compound is considered inactive regarding wake-promoting effects, emerging research suggests that modafinil and its derivatives may possess anti-inflammatory properties.[3] The following are examples of cell-based assays that could be employed to investigate the potential anti-inflammatory activity of this compound.

Nitric Oxide (NO) Production Assay in Microglia

This assay measures the production of nitric oxide, a pro-inflammatory mediator, in microglia cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Experimental Protocol: Griess Assay for Nitrite Measurement

  • Cell Culture:

    • Culture a murine microglial cell line (e.g., BV-2) in an appropriate medium.

    • Plate the cells in a 96-well plate and allow them to adhere.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for a specified time.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include control wells with untreated cells and cells treated only with LPS.

    • Incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes to allow for color development.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples from the standard curve.

    • Determine the effect of this compound on LPS-induced NO production.

Cytokine Production Assays

These assays measure the levels of pro-inflammatory and anti-inflammatory cytokines released by immune cells.

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

  • Cell Culture and Treatment:

    • Use an appropriate cell line, such as a macrophage cell line (e.g., RAW 264.7) or primary immune cells.

    • Plate the cells and treat them with this compound followed by an inflammatory stimulus (e.g., LPS).

    • Incubate for a suitable period to allow for cytokine production and secretion.

  • ELISA:

    • Collect the cell culture supernatant.

    • Perform ELISAs for specific cytokines of interest (e.g., TNF-α, IL-6, IL-1β, IL-10) according to the manufacturer's instructions. This typically involves capturing the cytokine with a specific antibody, detecting it with a labeled secondary antibody, and measuring the resulting signal.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Quantify the concentration of each cytokine in the samples.

    • Assess the effect of this compound on the production of different cytokines.

NF-κB Signaling Pathway Activation Assay

The transcription factor NF-κB is a key regulator of inflammation. Reporter gene assays can be used to assess the effect of a compound on NF-κB activation.

Experimental Protocol: NF-κB Reporter Gene Assay

  • Cell Line:

    • Use a cell line (e.g., HEK293) that is stably or transiently transfected with a reporter construct containing an NF-κB response element upstream of a reporter gene (e.g., luciferase or β-galactosidase).

  • Treatment:

    • Plate the reporter cells and treat them with various concentrations of this compound.

    • Stimulate the cells with an NF-κB activator, such as TNF-α.

  • Reporter Gene Assay:

    • After an appropriate incubation period, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

  • Data Analysis:

    • Normalize the reporter gene activity to a control (e.g., total protein concentration or a co-transfected control reporter).

    • Determine the effect of this compound on TNF-α-induced NF-κB activation.

Visualization of a Potential Anti-inflammatory Signaling Pathway

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates Modafinil_Acid This compound (?) Modafinil_Acid->IKK Inhibits (?) IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Activates Transcription NO NO Genes->NO Cytokines Cytokines Genes->Cytokines

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The primary and well-established activity of modafinil is the inhibition of dopamine and norepinephrine transporters, for which robust cell-based assays are available and detailed in these notes. While its major metabolite, this compound, is considered inactive in this regard, the potential for anti-inflammatory effects of modafinil and its derivatives opens an avenue for future investigation. The protocols described here provide a framework for the comprehensive in vitro characterization of modafinil and can be adapted to explore the potential biological activities of its metabolites, including this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Peak Resolution for Modafinil and its Metabolites in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak resolution for modafinil and its primary metabolites, modafinil acid and modafinil sulfone, in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of modafinil that I should be looking to separate?

A1: The two major circulating metabolites of modafinil are this compound (2-[(diphenylmethyl)sulfinyl]acetic acid) and modafinil sulfone.[1][2][3][4] Both of these metabolites are considered pharmacologically inactive.[2][4]

Q2: What type of HPLC column is typically used for the analysis of modafinil and its metabolites?

A2: Reversed-phase C18 columns are most commonly used for the achiral separation of modafinil and its metabolites.[1][5][6][7][8][9] For separating the enantiomers of modafinil, a chiral stationary phase, such as a polysaccharide-based Chiralpak or a macrocyclic glycopeptide-based column, is required.[1][10]

Q3: What are common mobile phase compositions for separating modafinil and its metabolites?

A3: Typical mobile phases are mixtures of methanol or acetonitrile with water or a buffer.[5][6][7][8][11] The specific ratio can vary depending on the column and desired separation. For example, a mobile phase of Methanol:Water (70:30 v/v) has been used with a C18 column.[1] Another common composition is a mixture of a buffer (e.g., phosphate buffer) and acetonitrile.[7] The pH of the mobile phase is a critical parameter to optimize, especially for ionizable compounds.[12][13][14]

Q4: What detection wavelength is recommended for modafinil and its metabolites?

A4: The UV detection wavelength for modafinil and its metabolites is typically in the range of 220-236 nm.[5][6][15][16] A wavelength of 220 nm[5][7], 223 nm[6], 225 nm[8], and 260 nm[1] have been reported in various methods.

Troubleshooting Guide

Issue 1: Poor Resolution Between Modafinil and its Metabolites

Symptom: Peaks for modafinil, this compound, and/or modafinil sulfone are overlapping or not baseline separated.

Possible Causes & Solutions:

  • Inadequate Mobile Phase Strength: The organic solvent concentration in your mobile phase may be too high, causing the analytes to elute too quickly and without sufficient separation.

    • Solution: Decrease the percentage of the organic solvent (methanol or acetonitrile) in the mobile phase to increase retention and improve separation.[17]

  • Incorrect Mobile Phase pH: The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds like modafinil and its acidic metabolite.

    • Solution: Adjust the pH of the mobile phase. For basic compounds like modafinil, working at a mid-range pH (e.g., 3-7) can improve peak shape. Ensure the pH is stable by using a suitable buffer.[12][14]

  • Suboptimal Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase.

    • Solution: Experiment with adjusting the column temperature. Increasing the temperature can sometimes improve efficiency and resolution, but the effect can be compound-dependent.[17] A column temperature of 40°C has been used in some methods.[16]

Workflow for Improving Peak Resolution

G cluster_mobile_phase Mobile Phase Optimization cluster_column_conditions Column & Instrument Parameters start Start: Poor Peak Resolution mp1 Decrease Organic Solvent % start->mp1 Isocratic Elution? mp2 Adjust Mobile Phase pH mp1->mp2 Still Overlapping? end Achieved Baseline Separation mp1->end Resolution Improved mp3 Optimize Buffer Concentration mp2->mp3 Peak Shape Issues? mp2->end Resolution Improved cc1 Adjust Column Temperature mp3->cc1 mp3->end Peak Shape Improved cc2 Decrease Flow Rate cc1->cc2 Resolution still insufficient? cc1->end Resolution Improved cc3 Change Stationary Phase cc2->cc3 No Improvement? cc2->end Resolution Improved cc3->end

Caption: A logical workflow for troubleshooting poor peak resolution.

Issue 2: Peak Tailing

Symptom: The peak for modafinil (a basic compound) shows significant tailing, leading to poor integration and reduced accuracy.

Possible Causes & Solutions:

  • Secondary Interactions with Silanol Groups: Residual silanol groups on the silica-based stationary phase can interact with basic analytes like modafinil, causing peak tailing.[18][19]

    • Solution 1: Lower Mobile Phase pH: Operating at a lower pH (e.g., pH < 3) can suppress the ionization of silanol groups, reducing these secondary interactions.[19]

    • Solution 2: Use a Highly Deactivated (End-capped) Column: Modern, high-purity silica columns with thorough end-capping have fewer exposed silanol groups.

    • Solution 3: Add a Competing Base: Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help to mask the active silanol sites.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[18][20]

    • Solution: Dilute the sample and inject a smaller volume or mass of the analyte.[18]

  • Column Bed Deformation: A void at the column inlet or a damaged packing bed can cause peak tailing.[18][19]

    • Solution: Check for a void at the column inlet. If a void is present, the column may need to be replaced. Using a guard column can help protect the analytical column.[21]

Troubleshooting Peak Tailing for Basic Compounds

G cluster_troubleshooting Troubleshooting Steps start Start: Peak Tailing Observed ts1 Reduce Sample Concentration/Volume start->ts1 ts2 Lower Mobile Phase pH (e.g., < 3) ts1->ts2 Tailing persists? end Symmetrical Peak Achieved ts1->end Tailing resolved ts3 Add Competing Base to Mobile Phase ts2->ts3 Still tailing? ts2->end Tailing resolved ts4 Use a Highly Deactivated Column ts3->ts4 Still tailing? ts3->end Tailing resolved ts5 Check for Column Void / Replace Column ts4->ts5 No improvement? ts4->end Tailing resolved ts5->end Tailing resolved

Caption: A step-by-step guide to troubleshooting peak tailing.

Experimental Protocols

Protocol 1: Achiral Separation of Modafinil and its Metabolites

This protocol is adapted from a reversed-phase HPLC method for the simultaneous determination of modafinil, this compound, and modafinil sulfone.[1]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of plasma, add the internal standard.
  • Acidify the plasma sample.
  • Extract the analytes with a mixture of hexane-dichloromethane-glacial acetic acid.
  • Evaporate the organic layer to dryness.
  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

ParameterCondition
Column Xterra RP18 (250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase Methanol:Water (70:30 v/v)[1]
Flow Rate 1.0 mL/min[1]
Detection UV at 260 nm[1]
Column Temp. Ambient or 40°C[16]
Injection Vol. 20 µL (Typical)

Experimental Workflow for Achiral Analysis

G sp Sample Preparation (LLE) hplc HPLC System (C18 Column) sp->hplc det UV Detection (260 nm) hplc->det da Data Analysis det->da

Caption: Workflow for achiral HPLC analysis of modafinil.

Protocol 2: Chiral Separation of Modafinil Enantiomers

This protocol describes an enantioselective HPLC method for the separation of d- and l-modafinil.

1. Sample Preparation:

  • To 200 µL of plasma, add the internal standard.
  • Perform liquid-liquid extraction.

2. Chromatographic Conditions:

ParameterCondition
Column Chiral Stationary Phase (e.g., Chiralpak AD, Chirobiotic V)[10]
Mobile Phase Ethanol or n-hexane-ethanol mixtures[10]
Flow Rate 1.0 mL/min
Detection UV at 225 nm[10]
Column Temp. 25°C[10]
Injection Vol. 20 µL (Typical)

Quantitative Data Summary

Table 1: Example Chromatographic Parameters from Literature

CompoundColumnMobile PhaseFlow Rate (mL/min)Retention Time (min)Detection (nm)Reference
ModafinilHypersil ODS C18Buffer:Acetonitrile (55:45)1.04.80 ± 0.06220[5][7]
ModafinilEnable C18 GAcetonitrile:Water (65:35)1.02.974223[6]
ArmodafinilC18Methanol:Water (60:40)1.0-225[8]
Modafinil & Acid MetaboliteReversed-PhaseAcetonitrile:Water:Acetic Acid (150:420:12)--236[15]

Note: Retention times can vary significantly between different HPLC systems and specific column batches. The values presented are for illustrative purposes.

References

Technical Support Center: Troubleshooting Modafinil Acid Extraction Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and answers to frequently asked questions regarding modafinil acid extraction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of this compound extraction?

A1: The process is a standard acid-base extraction that leverages the solubility characteristics of modafinil and its primary metabolite, this compound. Modafinil, being weakly basic, can be protonated in an acidic solution to form a water-soluble salt. Conversely, the key metabolite, this compound, is acidic and will partition into an organic solvent under acidic conditions but can be extracted into an aqueous basic solution as a salt. The extraction workflow typically involves adjusting the pH of the sample to selectively partition the compound of interest into either an aqueous or organic phase.

Q2: What is the optimal pH for extracting modafinil into an aqueous solution?

A2: Studies have shown that modafinil's solubility in aqueous solutions is pH-dependent. The maximum solubility is observed around pH 3.[1][2] To effectively extract modafinil into an aqueous phase as a salt, the pH should be adjusted to be sufficiently acidic, typically in the range of 1.2 to 3.0.

Q3: My final product has a low melting point and appears impure. What are the likely contaminants?

A3: Common impurities can arise from the synthesis process or degradation. These may include unreacted starting materials, synthetic intermediates, or over-oxidation byproducts like modafinil sulfone.[3][4] Modafinil sulfone is a frequent impurity when hydrogen peroxide is used as the oxidizing agent in synthesis.[4][5] Other potential impurities are structurally related compounds such as sulfone derivatives and carboxylate esters.[3]

Q4: Can I use solvents other than methanol for recrystallization?

A4: Yes, while methanol is commonly used for recrystallization, other polar solvents may be effective.[4][6] The solubility of modafinil has been studied in various solvents, including ethanol, acetone, and acetonitrile, with solubility generally increasing with temperature. The choice of solvent is critical and should be optimized to ensure high recovery of pure crystals.[4]

Troubleshooting Guide: Low Recovery Yield

Low recovery is a frequent challenge during the extraction process. The following sections address common causes and provide systematic solutions.

Problem 1: Inefficient Partitioning and Phase Separation

Q: I'm experiencing poor separation between the aqueous and organic layers, or I suspect my compound of interest is not moving into the desired phase. What should I check?

A: Inefficient partitioning is often the primary cause of low yield. Consider the following factors:

  • Suboptimal pH: The pH of the aqueous phase is the most critical factor. Ensure the pH is correctly adjusted for the specific step. For extracting modafinil into an acid solution, the pH should be below 3. For extracting this compound into a basic solution, the pH should be sufficiently high to deprotonate the carboxylic acid.

  • Insufficient Mixing: The two phases must be mixed thoroughly to allow for the transfer of the solute from one phase to the other. Vortexing for several minutes is recommended.[7]

  • Inappropriate Solvent Volume: The volume of the extraction solvent can impact efficiency. If the volume is too low, it may not be sufficient to dissolve the entire amount of the target compound.[8]

  • Emulsion Formation: Emulsions at the interface between the aqueous and organic layers can trap the product and prevent clean separation. This can be caused by vigorous shaking or the presence of surfactants.

Solutions:

  • Verify and Adjust pH: Use a calibrated pH meter to check the aqueous phase before and after extraction. Adjust as necessary with dilute acid or base.

  • Optimize Mixing: Ensure vigorous mixing for an adequate duration (e.g., 2-5 minutes).

  • Increase Solvent Volume: Try increasing the volume of the organic solvent in increments.

  • Break Emulsions: To break an emulsion, try adding a small amount of brine (saturated NaCl solution), centrifuging the sample at a higher speed, or gently swirling instead of vigorous shaking.[8]

Problem 2: Precipitation and Product Loss

Q: I observe a precipitate forming at the wrong time, or I'm losing product during the washing steps. How can I prevent this?

A: Unintended precipitation or loss during washes can significantly reduce yield.

  • Precipitation During Extraction: If the concentration of modafinil in the organic solvent exceeds its solubility limit, it may precipitate prematurely. This can be exacerbated by temperature changes.

  • Incomplete Washing: Residual impurities in the final product can lower the overall yield of the pure compound. It's important to perform the recommended number of washes.[8]

  • Loss During Back-Extraction: When transferring the protonated modafinil from the organic phase to a fresh aqueous acidic phase, ensure the pH of the new aqueous phase is low enough to maintain solubility.

Solutions:

  • Temperature Control: Maintain a consistent temperature throughout the extraction process. Warming the solutions slightly can sometimes improve solubility.

  • Solvent Selection: Modafinil has varying solubility in different solvents. It is more soluble in polar solvents like ethanol and DMSO.[9] Consider if your chosen organic solvent is appropriate for the concentration you are working with.

  • Thorough Washing: Perform the recommended number of washes with the appropriate wash buffer to remove impurities without dissolving the product.[8]

Quantitative Data Summary

The following tables summarize key parameters relevant to modafinil extraction.

Table 1: Modafinil Solubility in Relation to pH

pH of Aqueous Buffer Relative Solubility Reference
1.2 High [1]
2.0 High [1]
3.0 Maximum [1][2]

| > 3.0 | Decreasing |[1] |

Table 2: Common Impurities in Modafinil Synthesis

Impurity Name Type Potential Origin
Modafinil Sulfone Over-oxidation byproduct Oxidation step in synthesis[4][5]
2-[(diphenylmethyl)thio]acetamide Synthetic Intermediate Incomplete oxidation[4]
Modafinil Methyl Ester Process-related compound Synthesis side reaction

| Dibenzhydryl Disulfide | Process-related compound | Synthesis side reaction |

Experimental Protocols

Protocol: Standard Acid-Base Extraction of Modafinil from a Mixture

This protocol describes a general method for separating modafinil from its acidic metabolite, this compound.

Materials:

  • Sample containing modafinil and this compound

  • Dichloromethane (or other suitable organic solvent)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • pH meter or pH paper

  • Rotary evaporator

Methodology:

  • Dissolution: Dissolve the initial sample mixture in dichloromethane.

  • Acidic Extraction (Separating Modafinil): a. Transfer the dichloromethane solution to a separatory funnel. b. Add an equal volume of 1 M HCl. c. Shake the funnel vigorously for 2-3 minutes, venting frequently. d. Allow the layers to separate completely. The protonated modafinil will move to the upper aqueous layer. The this compound will remain in the lower organic layer. e. Drain the lower organic layer (containing this compound) into a clean flask and set it aside. f. Collect the upper aqueous layer (containing modafinil salt).

  • Isolation of Modafinil: a. Cool the aqueous layer in an ice bath. b. Slowly add 1 M NaOH dropwise while stirring until the pH is basic (pH > 10). Modafinil will precipitate out of the solution. c. Filter the precipitate, wash with cold deionized water, and dry under vacuum.

  • Isolation of this compound: a. Take the organic layer set aside in step 2e and wash it with brine to remove any residual acid. b. Dry the organic layer over anhydrous sodium sulfate. c. Filter out the drying agent and evaporate the solvent using a rotary evaporator to recover the crude this compound.

  • Purification (Optional): a. The recovered crude modafinil can be further purified by recrystallization from a suitable solvent like methanol or ethanol.[4][6]

Visualizations

Experimental Workflow Diagram

G This compound-Base Extraction Workflow cluster_start Initial Sample cluster_acid_ext Acid Extraction cluster_modafinil_path Modafinil Isolation cluster_acid_path This compound Isolation start Sample in Organic Solvent (e.g., DCM) add_hcl Add 1M HCl start->add_hcl separate1 Separate Layers add_hcl->separate1 aqueous_layer Aqueous Layer (Modafinil-HCl Salt) separate1->aqueous_layer Aqueous Phase organic_layer Organic Layer (this compound) separate1->organic_layer Organic Phase add_naoh Add 1M NaOH (Basify to pH > 10) aqueous_layer->add_naoh precipitate Precipitate Modafinil add_naoh->precipitate filter_modafinil Filter & Dry precipitate->filter_modafinil pure_modafinil Pure Modafinil filter_modafinil->pure_modafinil wash_brine Wash with Brine organic_layer->wash_brine dry_org Dry (Na2SO4) wash_brine->dry_org evaporate Evaporate Solvent dry_org->evaporate crude_acid Crude this compound evaporate->crude_acid

Caption: Workflow for separating modafinil from this compound.

Troubleshooting Logic Diagram

G Low Recovery Troubleshooting Logic start Start: Low Recovery Yield check_ph Check pH of Aqueous Phase start->check_ph ph_ok Is pH in Optimal Range? check_ph->ph_ok adjust_ph Action: Adjust pH with dilute acid/base ph_ok->adjust_ph No check_mixing Check Mixing Procedure ph_ok->check_mixing Yes adjust_ph->check_ph mixing_ok Sufficient Agitation? check_mixing->mixing_ok increase_mixing Action: Increase mixing time/intensity mixing_ok->increase_mixing No check_volume Check Solvent Volume mixing_ok->check_volume Yes increase_mixing->check_mixing volume_ok Sufficient Volume Used? check_volume->volume_ok increase_volume Action: Increase solvent volume volume_ok->increase_volume No check_emulsion Check for Emulsion volume_ok->check_emulsion Yes increase_volume->check_volume emulsion_present Emulsion Present? check_emulsion->emulsion_present break_emulsion Action: Add brine or centrifuge emulsion_present->break_emulsion Yes end Re-evaluate Yield emulsion_present->end No break_emulsion->end

Caption: A logical flowchart for troubleshooting low extraction yields.

References

Technical Support Center: Optimization of Mass Spectrometry Parameters for Modafinil Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of modafinil acid using mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed experimental protocols for the successful quantification of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the mass spectrometric analysis of this compound.

Q1: I am not seeing any signal for this compound. What are the possible causes?

A1: Several factors could lead to a lack of signal:

  • Incorrect Mass Spectrometry Parameters: Ensure that the precursor and product ions for this compound are correctly set in your method. Refer to the parameter tables below for typical values.

  • Sample Preparation Issues: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction) may not be efficient for this compound in your specific matrix. Verify the pH and solvent selection for the extraction.

  • Instrument Malfunction: Check for common instrument problems such as leaks, a dirty ion source, or a malfunctioning detector.[1] Ensure the system is properly calibrated.[2]

  • Improper Ionization: this compound is typically analyzed in positive ion mode using electrospray ionization (ESI).[3][4] Confirm that your ion source is set to the correct polarity.

Q2: My signal intensity for this compound is very low. How can I improve it?

A2: To enhance signal intensity:

  • Optimize Ion Source Parameters: Systematically tune the ion source parameters, including capillary voltage, source temperature, and gas flows (nebulizer and drying gas), to maximize the ionization of this compound.[2]

  • Adjust Collision Energy: Optimize the collision energy (CE) for the specific MRM transition of this compound to ensure efficient fragmentation and a strong product ion signal.

  • Improve Chromatographic Peak Shape: Poor chromatography can lead to broad peaks and reduced signal intensity. Experiment with different mobile phase compositions and gradients to achieve sharp, symmetrical peaks. The use of additives like formic acid or ammonium acetate can improve peak shape and ionization efficiency.[5]

  • Sample Concentration: If the concentration of this compound in your sample is below the limit of detection, consider concentrating the sample during the extraction process.

Q3: I am observing high background noise or interfering peaks in my chromatogram. What can I do?

A3: To reduce background noise and interference:

  • Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove matrix components that can cause interference.[6]

  • Optimize Chromatography: Adjust the chromatographic method to separate this compound from co-eluting interferences.[7] This may involve changing the column, mobile phase, or gradient profile.

  • Use a More Specific MRM Transition: If multiple fragment ions are available for this compound, select a more specific transition that is less prone to interference.

Q4: My results are not reproducible. What are the potential sources of variability?

A4: Lack of reproducibility can stem from:

  • Inconsistent Sample Preparation: Ensure that the sample preparation procedure is followed precisely for all samples, including accurate volume measurements and consistent timing.

  • Instrument Instability: Fluctuations in the LC pump flow rate, column temperature, or mass spectrometer performance can lead to variability.[7] Perform system suitability tests to ensure the instrument is stable before running samples.[7]

  • Matrix Effects: Variations in the sample matrix can lead to ion suppression or enhancement, affecting the reproducibility of the results. The use of a stable isotope-labeled internal standard, such as modafinil-d5, is highly recommended to correct for these effects.[8]

Experimental Protocols

Below are detailed methodologies for the analysis of modafinil and its metabolites, which can be adapted for this compound.

Sample Preparation

The choice of sample preparation technique is critical for accurate and precise results. Common methods include:

  • Protein Precipitation (PPT): A simple and rapid method suitable for high-throughput analysis.[6]

    • To 50 µL of plasma, add 100 µL of acetonitrile (containing the internal standard).[6][9]

    • Vortex the mixture for 30 seconds.[6][10]

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[6][10]

    • Transfer the supernatant for LC-MS/MS analysis.[6][10]

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract compared to PPT.

    • To a urine sample, add an internal standard and a phosphate buffer to adjust the pH to 7.0.[3]

    • Add an immiscible organic solvent (e.g., ethyl acetate), vortex, and centrifuge.

    • Evaporate the organic layer and reconstitute the residue in the mobile phase for injection.

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts and is ideal for complex matrices.[11]

    • Condition an appropriate SPE cartridge (e.g., Agilent Bond Elut Plexa).[11]

    • Load the pre-treated plasma sample.

    • Wash the cartridge to remove interferences.

    • Elute the analyte of interest with a suitable solvent.

    • Evaporate the eluate and reconstitute for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following tables summarize typical LC-MS/MS parameters for the analysis of modafinil and its metabolites. These parameters can serve as a starting point for the optimization of this compound analysis.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Conditions
Column Ascentis® C18 (150mm × 4.6mm, 5µm) or equivalent[11]
Mobile Phase A: 2mM Ammonium Acetate with 0.1% Glacial Acetic Acid in Water[11] B: Methanol[11]
Gradient Isocratic or gradient elution depending on the separation needs. A typical starting point is 35:65 (A:B).[11]
Flow Rate 1.0 mL/min[11]
Column Temperature 40°C[9][10]
Injection Volume 2-20 µL

Table 2: Mass Spectrometry Parameters

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive[3][4][10]
Scan Type Multiple Reaction Monitoring (MRM)[3][4][10]
Precursor Ion (Q1) To be determined for this compound (For modafinil: m/z 274.2)[7]
Product Ion (Q3) To be determined for this compound (For modafinil: m/z 167.0)[7]
Internal Standard (IS) Modafinil-d5 or a structurally similar compound[7]
IS Precursor Ion (Q1) For modafinil-d5: m/z 279.1[7]
IS Product Ion (Q3) For modafinil-d5: m/z 172.2[7]
Capillary Voltage 3.1 kV[9][10]
Source Temperature 150°C[9][10]
Desolvation Temperature 500°C[9][10]
Collision Gas Argon

Workflow for Mass Spectrometry Parameter Optimization

The following diagram illustrates a logical workflow for the optimization of mass spectrometry parameters for this compound.

Caption: Workflow for the optimization of mass spectrometry parameters.

References

Technical Support Center: Stability-Indicating HPLC Method for Modafininil Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the analysis of modafinil and its degradation products.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of modafinil, providing potential causes and recommended solutions in a question-and-answer format.

Q1: Why am I observing poor peak shape (e.g., fronting, tailing, or splitting) for the modafinil peak?

Possible Causes:

  • Column Overload: Injecting too high a concentration of the sample can lead to peak fronting.

  • Column Degradation: The stationary phase may be degrading, especially if exposed to extreme pH or high temperatures.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of modafinil, leading to peak tailing.

  • Contamination: Contamination in the sample, mobile phase, or HPLC system can interfere with peak shape.

Solutions:

  • Reduce Sample Concentration: Dilute the sample to a lower concentration within the linear range of the method.[1][2]

  • Column Washing and Replacement: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for modafinil. A buffer is often used to maintain a consistent pH.[3]

  • Filter Samples and Mobile Phase: Always filter samples and mobile phase solvents to remove particulate matter.

Q2: My retention times are shifting from one injection to the next. What could be the cause?

Possible Causes:

  • Inconsistent Mobile Phase Composition: Improperly mixed mobile phase or evaporation of a volatile solvent component can alter the composition.

  • Fluctuations in Column Temperature: Changes in ambient temperature can affect the column temperature and, consequently, retention times.[4]

  • Pump Malfunction: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate.

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

Solutions:

  • Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and keep it well-sealed to prevent evaporation.

  • Use a Column Oven: Employ a column oven to maintain a constant and consistent column temperature.

  • Pump Maintenance: Regularly check the HPLC pump for leaks and perform routine maintenance on check valves and seals.

  • Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analytical run.

Q3: I am not seeing any degradation of modafinil in my forced degradation studies. What should I do?

Possible Causes:

  • Stress Conditions are Too Mild: The concentration of the stressor (acid, base, or oxidizing agent) or the duration and temperature of the stress study may be insufficient to cause degradation.[2]

  • Modafinil's Stability: Modafinil is a relatively stable molecule and may be resistant to certain stress conditions.[2]

Solutions:

  • Increase Stressor Concentration and Duration: Gradually increase the concentration of the stressor and/or the duration of the study. Applying heat can also accelerate degradation.

  • Use Harsher Conditions: For base hydrolysis, stronger conditions might be required compared to acid hydrolysis.[5] It has been noted that modafinil is particularly sensitive to base hydrolysis.[2]

Q4: I am observing extraneous peaks in my chromatogram. Where are they coming from?

Possible Causes:

  • Contaminated Solvents or Reagents: Impurities in the mobile phase solvents, water, or sample diluent can appear as peaks.

  • Sample Contamination: The sample itself may be contaminated or may contain excipients from a formulation that are eluting.

  • Carryover from Previous Injections: Residual sample from a previous injection can elude in the current run.

  • Degradation of the Mobile Phase: Some mobile phase additives can degrade over time.

Solutions:

  • Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared, high-purity water.

  • Run a Blank: Inject the sample diluent (blank) to identify any peaks originating from the solvent.

  • Implement a Needle Wash Step: Incorporate a needle wash step in the injection sequence to minimize carryover.

  • Prepare Fresh Mobile Phase: Prepare mobile phase fresh daily.

Frequently Asked Questions (FAQs)

Q1: What is a typical stability-indicating HPLC method for modafinil?

A common approach involves a reversed-phase HPLC method using a C18 column.[1][3] The mobile phase is often a mixture of an aqueous buffer (like potassium dihydrogen phosphate) and an organic solvent such as acetonitrile or methanol.[3][6] Detection is typically performed using a UV detector at a wavelength between 210 nm and 225 nm.[3][4][7]

Q2: Under what conditions does modafinil typically degrade?

Forced degradation studies have shown that modafinil is susceptible to degradation under the following conditions:

  • Acidic Hydrolysis: Degradation is observed in the presence of acids like hydrochloric acid.[7]

  • Alkaline Hydrolysis: Modafinil degrades in basic solutions, such as sodium hydroxide, and is often more sensitive to base than acid.[2][6] The primary degradation product in base hydrolysis is often its carboxylic acid derivative.[2]

  • Oxidative Degradation: Degradation occurs in the presence of oxidizing agents like hydrogen peroxide.[5][7]

  • Photolytic Degradation: The drug can be sensitive to light.[2]

  • Thermal Degradation: While generally more stable to heat, some degradation can occur at elevated temperatures.[7]

Q3: What are the key validation parameters for a stability-indicating HPLC method for modafinil?

As per ICH guidelines, the method should be validated for:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products.

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte in a given range.[1][2]

  • Accuracy: The closeness of the test results to the true value, often determined by recovery studies.[7]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3][7]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitated, respectively, with suitable precision and accuracy.[2]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[3][4]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the steps for conducting forced degradation studies on modafinil.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a suitable amount of modafinil in a volumetric flask with a solvent mixture (e.g., methanol and water) to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).[7]

2. Acid Hydrolysis:

  • To a portion of the stock solution, add an equal volume of an acid solution (e.g., 1 N HCl).

  • Keep the solution at room temperature or heat to accelerate degradation.

  • Withdraw samples at various time points, neutralize with a base (e.g., 1 N NaOH), and dilute to the working concentration with the mobile phase.[8]

3. Alkaline Hydrolysis:

  • To a portion of the stock solution, add an equal volume of a base solution (e.g., 0.1 N NaOH).

  • Keep the solution at room temperature.

  • Withdraw samples at different time intervals, neutralize with an acid (e.g., 0.1 N HCl), and dilute to the working concentration.[7][8]

4. Oxidative Degradation:

  • To a portion of the stock solution, add an equal volume of an oxidizing agent solution (e.g., 3% H2O2).

  • Keep the solution at room temperature.

  • Withdraw samples at specified times and dilute to the working concentration.[7]

5. Thermal Degradation:

  • Place the solid drug powder in a hot air oven at a specified temperature (e.g., 60-80°C) for a defined period.

  • Also, expose a solution of the drug to heat.

  • After exposure, dissolve and/or dilute the sample to the working concentration.

6. Photolytic Degradation:

  • Expose a solution of the drug to UV light or sunlight for a specified duration.

  • Simultaneously, keep a control sample in the dark.

  • After exposure, dilute the sample to the working concentration.

7. Analysis:

  • Inject the prepared samples into the HPLC system and analyze the chromatograms for the appearance of degradation peaks and the decrease in the peak area of the parent drug.

HPLC Method Parameters

The following tables summarize typical HPLC method parameters for the analysis of modafinil.

Table 1: Chromatographic Conditions

ParameterTypical Value
Column C18 (e.g., Thermo Hypersil C18, 250 x 4.6 mm, 5 µm)[3]
Mobile Phase Buffer:Acetonitrile (e.g., 35:65 v/v)[3] or Water:Methanol (e.g., 45:55 v/v)[2]
Buffer Example 2.0 g Potassium Dihydrogen Phosphate and 1.0 g 1-Octane Sulfonic Acid Salt in 1000 mL water[3]
Flow Rate 1.0 mL/min[1][4]
Detection Wavelength 210 nm, 220 nm, or 223 nm[1][3][4]
Injection Volume 10-20 µL
Column Temperature Ambient or controlled at a specific temperature (e.g., 30°C)[4]

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Area (for replicate injections) ≤ 2.0%
Resolution (between modafinil and closest degradant) > 1.5

Table 3: Validation Parameters

ParameterTypical Range/Value
Linearity Range 20-120 µg/mL[1][2]
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98-102%[2]
Precision (% RSD) < 2%[2][7]
LOD ~0.01 µg/mL[2]
LOQ ~0.03 µg/mL[2]

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis and Validation prep_stock Prepare Modafinil Stock Solution prep_standard Prepare Working Standard Solutions prep_stock->prep_standard prep_sample Prepare Sample Solutions prep_stock->prep_sample acid Acid Hydrolysis prep_stock->acid base Alkaline Hydrolysis prep_stock->base oxidation Oxidative Degradation prep_stock->oxidation thermal Thermal Degradation prep_stock->thermal photo Photolytic Degradation prep_stock->photo hplc_system HPLC System Setup (Column, Mobile Phase, etc.) system_suitability System Suitability Test hplc_system->system_suitability analysis Inject Samples and Standards system_suitability->analysis data_acquisition Data Acquisition and Integration analysis->data_acquisition validation Method Validation (Linearity, Accuracy, etc.) data_acquisition->validation report Generate Report validation->report

Caption: Experimental workflow for the stability-indicating HPLC method of modafinil.

troubleshooting_logic cluster_peak_shape Poor Peak Shape cluster_retention_time Retention Time Shift cluster_no_degradation No Degradation start HPLC Problem Observed peak_shape Tailing, Fronting, or Splitting start->peak_shape rt_shift Inconsistent Retention Times start->rt_shift no_degradation No Degradation Products Observed start->no_degradation cause_peak Possible Causes: - Column Overload - Column Degradation - Incorrect Mobile Phase pH - Contamination peak_shape->cause_peak solution_peak Solutions: - Dilute Sample - Wash/Replace Column - Adjust pH - Filter Solvents/Samples cause_peak->solution_peak cause_rt Possible Causes: - Mobile Phase Inconsistency - Temperature Fluctuation - Pump Issues - Insufficient Equilibration rt_shift->cause_rt solution_rt Solutions: - Prepare Fresh Mobile Phase - Use Column Oven - Pump Maintenance - Increase Equilibration Time cause_rt->solution_rt cause_no_deg Possible Causes: - Stress Conditions Too Mild - Drug is Stable Under Conditions no_degradation->cause_no_deg solution_no_deg Solutions: - Increase Stressor Concentration/Duration/Heat cause_no_deg->solution_no_deg

Caption: Troubleshooting logic for common HPLC issues with modafinil analysis.

References

preventing in-source fragmentation of modafinil acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of modafinil acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent in-source fragmentation of this compound during mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a concern for this compound analysis?

A1: In-source fragmentation is the unintended breakdown of an analyte, such as this compound, within the ion source of a mass spectrometer before it reaches the mass analyzer.[1] This phenomenon can lead to an underestimation of the intact analyte and a misinterpretation of the resulting mass spectrum, potentially compromising the accuracy and sensitivity of your assay. For this compound, a primary metabolite of modafinil, accurate quantification is crucial for pharmacokinetic and metabolic studies.[2]

Q2: What is the likely in-source fragmentation pathway for this compound?

A2: this compound, being a carboxylic acid, is prone to in-source fragmentation through the loss of carbon dioxide (CO2; 44 Da) from the deprotonated molecule [M-H]⁻ in negative ion mode, or the loss of water (H2O; 18 Da) and carbon monoxide (CO; 28 Da) from the protonated molecule [M+H]⁺ in positive ion mode. The resulting fragment ions can interfere with the detection of other analytes or be misinterpreted as impurities.

Q3: Which ionization technique is most suitable for analyzing this compound and why?

A3: Electrospray ionization (ESI) is a widely used and suitable technique for the analysis of modafinil and its metabolites, including this compound.[3][4] ESI is considered a "soft" ionization technique, which generally minimizes fragmentation compared to harder ionization methods.[5][6] However, even with ESI, in-source fragmentation can occur if the instrument parameters are not optimized.[1][7]

Q4: How does the mobile phase composition affect the in-source fragmentation of this compound?

A4: The mobile phase composition can influence the ionization efficiency and the stability of the this compound ion. The use of additives like formic acid or acetic acid can aid in protonation in positive ion mode, while ammonium acetate can be suitable for negative ion mode. However, strong acids like trifluoroacetic acid (TFA) can sometimes suppress the ESI signal.[7] The organic modifier (e.g., methanol or acetonitrile) and its ratio to the aqueous phase can also impact the desolvation process and, consequently, in-source fragmentation.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating in-source fragmentation of this compound.

Issue: Low intensity of the precursor ion for this compound and presence of unexpected fragment peaks.

Step 1: Initial Assessment

  • Symptom: The peak corresponding to the molecular ion of this compound ([M+H]⁺ or [M-H]⁻) is weak or absent, while other peaks, potentially corresponding to fragments, are prominent.

  • Action: Confirm the expected m/z values for this compound and its potential fragments.

    • This compound (C15H14O3S): Molecular Weight = 274.33 g/mol [2][8]

    • [M+H]⁺: m/z 275.07

    • [M-H]⁻: m/z 273.06

    • Potential Fragments: [M+H - H2O]⁺, [M+H - COOH2]⁺, [M-H - CO2]⁻

Step 2: Optimize Ion Source Parameters

In-source fragmentation is often caused by excessive energy being applied in the ion source.[1] Adjusting the following parameters can help reduce this phenomenon.

ParameterTroubleshooting ActionRationale
Cone Voltage / Declustering Potential (DP) / Fragmentor Voltage Decrease the voltage in small increments (e.g., 5-10 V).[7]This is one of the most critical parameters controlling the energy of ions as they enter the mass spectrometer. Lowering it reduces the likelihood of fragmentation.[1]
Source Temperature / Gas Temperature Lower the temperature in increments of 10-20 °C.High temperatures can cause thermal degradation of the analyte before ionization.[9]
Capillary Voltage / ESI Voltage Optimize for maximum precursor ion intensity without fragmentation.While primarily affecting the spray process, suboptimal voltage can contribute to an unstable spray and in-source decay.
Nebulizer Gas Flow / Cone Gas Flow Adjust the gas flow to ensure stable spray and efficient desolvation.Inefficient desolvation can lead to cluster formation and subsequent fragmentation.

Step 3: Evaluate and Modify LC Conditions

The liquid chromatography conditions can influence the stability of the analyte entering the mass spectrometer.

ParameterTroubleshooting ActionRationale
Mobile Phase Additive If using a strong acid like TFA, consider switching to a weaker acid like formic acid or acetic acid (0.1%).[7]Weaker acids are generally less suppressive and can lead to "softer" ionization conditions.
Mobile Phase Composition Ensure the mobile phase is appropriate for the analyte's pKa to maintain it in a stable, ionized form.Proper pH control can enhance ionization efficiency and reduce fragmentation.
Flow Rate Ensure the flow rate is compatible with the ESI source.Mismatched flow rates can lead to inefficient nebulization and desolvation.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Start: Observe In-Source Fragmentation of this compound check_precursor Is the precursor ion ([M+H]+ or [M-H]-) intensity low? start->check_precursor check_fragments Are unexpected fragment peaks present? check_precursor->check_fragments Yes problem_solved Problem Solved check_precursor->problem_solved No optimize_source Optimize Ion Source Parameters check_fragments->optimize_source Yes decrease_cone_voltage Decrease Cone Voltage/ Declustering Potential optimize_source->decrease_cone_voltage lower_temp Lower Source Temperature decrease_cone_voltage->lower_temp re_evaluate Re-evaluate Spectrum lower_temp->re_evaluate optimize_lc Optimize LC Conditions change_additive Switch to a weaker mobile phase additive optimize_lc->change_additive adjust_ph Adjust Mobile Phase pH change_additive->adjust_ph adjust_ph->re_evaluate re_evaluate->optimize_lc Fragmentation Persists re_evaluate->problem_solved Fragmentation Minimized consult_expert Consult Instrument Specialist re_evaluate->consult_expert No Improvement

Caption: A flowchart for troubleshooting in-source fragmentation.

Experimental Protocols

Protocol: Minimizing In-Source Fragmentation of this compound using LC-MS

This protocol provides a starting point for developing a robust LC-MS method for this compound that minimizes in-source fragmentation.

1. Liquid Chromatography System:

  • Column: A C18 column is a common choice for the separation of modafinil and its metabolites. (e.g., Ascentis® C18, 150mm x 4.6mm, 5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Gradient: A typical starting gradient could be 5% B, ramping to 95% B over several minutes, followed by a re-equilibration step. The gradient should be optimized to ensure good separation of this compound from other matrix components.

  • Flow Rate: 0.5 - 1.0 mL/min (will need to be optimized for the specific column dimensions).

  • Injection Volume: 5-10 µL

2. Mass Spectrometry System (ESI):

  • Ionization Mode: Both positive and negative ion modes can be evaluated. Negative mode may be preferable for carboxylic acids.

  • Initial MS Parameters (to be optimized):

    • Capillary Voltage: 3.0 - 4.0 kV

    • Cone Voltage / Declustering Potential: Start at a low value (e.g., 20 V) and gradually increase to find the optimal value that maximizes the precursor ion signal without causing fragmentation.

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 350 - 450 °C

    • Cone Gas Flow: ~50 L/Hr

    • Desolvation Gas Flow: ~600-800 L/Hr

  • Data Acquisition: Full scan mode to observe the precursor and any fragment ions. Subsequently, a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) method can be developed for quantification.

Proposed In-Source Fragmentation Pathway of this compound

FragmentationPathway cluster_positive Positive Ion Mode cluster_negative Negative Ion Mode modafinil_acid_pos This compound [M+H]+ fragment1_pos Fragment [M+H - H2O]+ modafinil_acid_pos->fragment1_pos - H2O fragment2_pos Fragment [M+H - COOH2]+ modafinil_acid_pos->fragment2_pos - COOH2 modafinil_acid_neg This compound [M-H]- fragment_neg Fragment [M-H - CO2]- modafinil_acid_neg->fragment_neg - CO2

Caption: Potential in-source fragmentation of this compound.

References

selecting the appropriate internal standard for modafinil acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of modafinil and its primary metabolite, modafinil acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the appropriate internal standard and troubleshooting common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for the quantification of this compound?

For the highest accuracy and precision in bioanalytical methods, a stable isotope-labeled (SIL) internal standard is the gold standard. This compound sulfone-d5 is a commonly used and effective internal standard for the quantification of this compound. The use of a deuterated internal standard helps to compensate for variations in sample preparation and potential matrix effects during LC-MS/MS analysis.[1][2]

Q2: Why is a stable isotope-labeled internal standard preferred over other compounds?

Stable isotope-labeled internal standards, such as modafinil-d5 or this compound sulfone-d5, are structurally almost identical to the analyte of interest.[3] This similarity ensures that they co-elute chromatographically and exhibit similar ionization efficiency in the mass spectrometer. Consequently, they can effectively correct for variability in extraction recovery, matrix effects, and instrument response, leading to more reliable and reproducible quantitative results.[3][4]

Q3: Can I use a non-isotope labeled compound as an internal standard?

While other compounds like methyl testosterone or midazolam have been used as internal standards in some methods, they are not ideal for the quantification of this compound.[5][6][7] These structurally unrelated compounds may not behave identically to this compound during sample preparation and analysis, potentially leading to less accurate quantification. The use of a stable isotope-labeled internal standard is strongly recommended for robust method development and validation.[3]

Q4: What are the main metabolites of modafinil that I should be aware of?

Modafinil is primarily metabolized in the liver into two major, pharmacologically inactive metabolites: this compound and modafinil sulfone.[1][8][9][10] Understanding the metabolic pathway is crucial for interpreting analytical results and ensuring the specificity of the quantification method. Less than 10% of the parent drug is excreted unchanged in the urine.[1][8]

Troubleshooting Guide

This guide addresses common issues that may arise during the quantification of this compound.

Issue 1: Poor Peak Shape or Tailing

  • Possible Cause: Inadequate chromatographic separation or issues with the analytical column.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Adjust the pH or organic solvent composition of the mobile phase. For modafinil and its acidic metabolite, a mobile phase with a slightly acidic pH (e.g., using formic acid) is often employed.

    • Check Column Integrity: Ensure the analytical column is not degraded or clogged. A guard column can help protect the analytical column.

    • Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase to avoid peak distortion.

Issue 2: Low Sensitivity or Poor Signal-to-Noise Ratio

  • Possible Cause: Inefficient ionization, matrix effects, or sub-optimal mass spectrometer settings.

  • Troubleshooting Steps:

    • Optimize MS/MS Parameters: Tune the mass spectrometer for the specific precursor and product ions of this compound and its internal standard. Optimize parameters such as collision energy and gas flows.

    • Improve Sample Preparation: Employ a more rigorous sample clean-up technique like solid-phase extraction (SPE) to remove interfering matrix components.[2][11]

    • Evaluate Matrix Effects: Infuse a standard solution of the analyte and internal standard post-column while injecting an extracted blank matrix sample. A suppression or enhancement of the signal indicates the presence of matrix effects.

Issue 3: High Variability in Results

  • Possible Cause: Inconsistent sample preparation, instrument instability, or an inappropriate internal standard.

  • Troubleshooting Steps:

    • Use a Stable Isotope-Labeled Internal Standard: If not already in use, switching to an SIL internal standard like this compound sulfone-d5 can significantly improve precision.[1][2][3]

    • Automate Sample Preparation: If possible, use automated liquid handling systems to minimize human error and improve consistency.

    • Perform System Suitability Tests: Regularly inject a standard solution to verify the performance and stability of the LC-MS/MS system.[11]

Quantitative Data Summary

The following tables summarize key quantitative parameters from validated bioanalytical methods for modafinil and its metabolites.

Table 1: LC-MS/MS Method Validation Parameters for Modafinil Analysis using a Deuterated Internal Standard [3]

ParameterPerformance
Linearity Range2.0 - 600.0 ng/mL
Lower Limit of Quantification (LLOQ)10 ng/mL
Limit of Detection (LOD)1 ng/mL
Intra-day Accuracy98.56 - 102.80%
Inter-day Accuracy97.62 - 102.76%
Intra-day Precision1.54 - 7.18%
Inter-day Precision1.82 - 6.25%

Table 2: LC-MS/MS Method Parameters for Modafinil Quantification

ParameterValue
Linearity Range30.8 to 8022.1 ng/mL
Lower Limit of Quantification (LLOQ)30.8 ng/mL
Limit of Detection (LOD)1 ng/mL
Intra- and Inter-day Precisionwithin 3.1%
Accuracywithin ±3.3%

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for the analysis of modafinil and its metabolites in plasma.[2]

  • Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., this compound sulfone-d5). Vortex the mixture. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of modafinil and its metabolites.

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[2]

  • Analytical Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).[2]

  • Mobile Phase: A gradient elution is typically used with:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Modafinil: m/z 274.2 → 167.0[3]

    • Modafinil-d5: m/z 279.1 → 172.2[3]

Diagrams

internal_standard_selection start Start: Need to Quantify This compound decision_sil Is a Stable Isotope-Labeled (SIL) Standard Available? start->decision_sil use_sil Select SIL Standard (e.g., this compound Sulfone-d5) decision_sil->use_sil Yes consider_analog Consider a Structural Analog (Less Ideal) decision_sil->consider_analog No end_ideal Proceed with Method Development (Highest Accuracy) use_sil->end_ideal validate_analog Thoroughly Validate for Cross-Reactivity & Matrix Effects consider_analog->validate_analog end_alternative Proceed with Caution (Lower Accuracy) validate_analog->end_alternative

Caption: Workflow for selecting an internal standard.

modafinil_metabolism modafinil Modafinil amide_hydrolysis Amide Hydrolysis modafinil->amide_hydrolysis s_oxidation S-Oxidation (CYP3A4) modafinil->s_oxidation excretion Urine Excretion (<10% unchanged) modafinil->excretion modafinil_acid This compound (inactive) amide_hydrolysis->modafinil_acid modafinil_sulfone Modafinil Sulfone (inactive) s_oxidation->modafinil_sulfone

Caption: Metabolic pathway of Modafinil.

References

Technical Support Center: Chiral Separation of Modafinil and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chiral separation of modafinil and its primary metabolites, modafinil acid and modafinil sulfone.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral separation of modafinil and its metabolites?

The main challenges in the chiral separation of modafinil and its metabolites, this compound and modafinil sulfone, stem from the structural similarities of the enantiomers and the potential for interference from the metabolites. Modafinil's chirality arises from a stereocenter at the sulfur atom of the sulfoxide group. Key challenges include achieving baseline resolution of the (R)- and (S)-enantiomers, preventing co-elution with the achiral metabolites, and overcoming matrix effects in biological samples. The selection of an appropriate chiral stationary phase (CSP) and the optimization of mobile phase composition are critical to address these issues.[1][2]

Q2: Which analytical techniques are most commonly used for the chiral separation of modafinil?

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is the most prevalent technique for the enantioselective analysis of modafinil.[1][2][3] Supercritical Fluid Chromatography (SFC) is also gaining attention due to its potential for faster separations and reduced solvent consumption. Capillary Electrophoresis (CE) with chiral selectors in the background electrolyte offers a high-efficiency alternative, particularly for analyzing the enantiomeric purity of armodafinil ((R)-modafinil).[3][4][5]

Q3: Can modafinil and its metabolites be separated simultaneously in a single chiral method?

Yes, it is possible to develop methods for the simultaneous separation of modafinil enantiomers and its primary metabolites, this compound and modafinil sulfone. This often requires careful method development, including the selection of a chiral stationary phase that provides enantioselectivity for modafinil while also resolving the parent drug from its metabolites.[1] Gradient elution may be necessary to achieve adequate separation of all components within a reasonable analysis time.[6]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Modafinil Enantiomers

Symptom: The peaks for (R)- and (S)-modafinil are partially or completely co-eluting.

Possible Causes and Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not provide sufficient enantioselectivity for modafinil.

    • Solution: Screen different types of CSPs. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often effective for modafinil.[2][7] Cyclodextrin-based and protein-based CSPs have also been used successfully.[6]

  • Suboptimal Mobile Phase Composition: The mobile phase composition significantly influences chiral recognition.

    • Solution:

      • Normal-Phase HPLC: Optimize the ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., ethanol, isopropanol). Small changes in the modifier percentage can have a large impact on resolution.

      • Reversed-Phase HPLC: Adjust the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile, methanol).

      • Mobile Phase Additives: For basic compounds like modafinil, adding a small amount of a basic modifier (e.g., diethylamine) to the mobile phase in normal-phase chromatography can improve peak shape and resolution.[8] For acidic metabolites, an acidic modifier (e.g., trifluoroacetic acid) may be beneficial.[2]

  • Incorrect Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.

    • Solution: Optimize the column temperature. Lower temperatures often enhance enantioselectivity, but this can also lead to broader peaks and longer retention times. A systematic evaluation of a range of temperatures (e.g., 15-40°C) is recommended.

Issue 2: Peak Tailing of Modafinil or its Metabolites

Symptom: Asymmetrical peaks with a trailing edge, leading to poor integration and reduced resolution.

Possible Causes and Solutions:

  • Secondary Interactions with the Stationary Phase: Residual silanol groups on the silica support of the CSP can interact with the analytes, causing peak tailing.

    • Solution: Add a competitive agent to the mobile phase. For modafinil, a small amount of a basic additive like diethylamine (DEA) can block the active silanol sites.[8] For the acidic metabolite, an acidic additive like trifluoroacetic acid (TFA) can suppress the ionization of the analyte and reduce tailing.[2]

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the sample concentration or injection volume.

  • Inappropriate pH of the Mobile Phase (Reversed-Phase): The ionization state of the analytes can affect peak shape.

    • Solution: Adjust the pH of the aqueous component of the mobile phase to suppress the ionization of the analytes.

Issue 3: Co-elution of a Metabolite with a Modafinil Enantiomer

Symptom: A peak for this compound or modafinil sulfone overlaps with one of the modafinil enantiomer peaks.

Possible Causes and Solutions:

  • Insufficient Selectivity of the Chromatographic System: The chosen column and mobile phase may not be able to resolve the metabolite from the enantiomer.

    • Solution:

      • Change the Chiral Stationary Phase: A different CSP may offer a different selectivity profile.

      • Modify the Mobile Phase:

        • Alter the type or concentration of the organic modifier.

        • Adjust the pH or ionic strength of the buffer in reversed-phase mode.

        • Introduce a different mobile phase additive.

      • Employ Gradient Elution: A gradient program can help to separate compounds with different retention behaviors.[6]

  • Confirmation of Co-elution:

    • Solution: Use a peak purity analysis tool with a photodiode array (PDA) detector or a mass spectrometer (MS) to confirm if a peak is comprised of a single component.[9]

Data Presentation

Table 1: Comparison of HPLC Methods for Chiral Separation of Modafinil

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)DetectionResolution (Rs)Retention Time (min)Reference
Chiralcel OD-H (cellulose-based)n-hexane-ethanol-TFA (75:25:0.15 v/v/v)1.0UV, 225 nm>1.38Not specified[2]
Beta-cyclodextrinGradient elutionNot specifiedUV, 225 nmNot specifiedNot specified[6]
Chirobiotic T (teicoplanin-based)Methanol-triethylamine (100:0.05 v/v)1.0UV, 225 nmNot specified< 6[3]

Table 2: Capillary Electrophoresis Method for Chiral Separation of Modafinil

Chiral SelectorBackground Electrolyte (BGE)Voltage (kV)Temperature (°C)Resolution (Rs)Reference
Sulfobutyl ether-β-cyclodextrin (20 mmol/L)20 mmol/L phosphate buffer (pH 7.5) with 20% methanol20253.3[3][4][5]
Sulfated-β-cyclodextrin (30 mg/mL)25 mM H3PO4-1M tris solution (pH 8.0)18252.51[3]

Experimental Protocols

Protocol 1: Chiral HPLC Separation of Modafinil Enantiomers on a Polysaccharide-Based CSP

This protocol is a general guideline based on common practices for separating modafinil enantiomers using a cellulose-based chiral stationary phase.

1. Materials and Reagents:

  • Chiralcel OD-H column (or equivalent cellulose-based CSP)

  • HPLC-grade n-hexane

  • HPLC-grade ethanol

  • Trifluoroacetic acid (TFA)

  • Modafinil racemic standard

2. Chromatographic Conditions:

  • Mobile Phase: n-hexane:ethanol:TFA (75:25:0.15 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C (or optimized temperature)

  • Detection: UV at 225 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Dissolve the modafinil racemic standard in the mobile phase to a final concentration of 1 mg/mL.

4. Procedure:

  • Equilibrate the Chiralcel OD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared modafinil standard solution.

  • Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Identify the peaks for the (R)- and (S)-enantiomers.

  • Calculate the resolution between the two enantiomeric peaks. A resolution of >1.5 is generally considered baseline separation.

Protocol 2: Chiral CE Separation of Modafinil Enantiomers

This protocol is based on a validated method for the enantiomeric separation of modafinil using capillary electrophoresis.[3][4][5]

1. Materials and Reagents:

  • Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Sodium phosphate monobasic and dibasic for buffer preparation

  • HPLC-grade methanol

  • Modafinil racemic standard

2. BGE and Sample Preparation:

  • Background Electrolyte (BGE): 20 mmol/L phosphate buffer (pH 7.5) containing 20 mmol/L SBE-β-CD and 20% (v/v) methanol.

  • Sample Solution: Dissolve the modafinil racemic standard in the BGE to a suitable concentration.

3. CE Conditions:

  • Voltage: 20 kV

  • Temperature: 25°C

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)

  • Detection: UV at 225 nm

4. Procedure:

  • Condition a new capillary by flushing with 1 M NaOH, followed by water and then the BGE.

  • Equilibrate the capillary with the BGE by applying the separation voltage for a few minutes.

  • Inject the sample solution.

  • Apply the separation voltage and acquire the electropherogram.

  • Identify the peaks for the (R)- and (S)-enantiomers.

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Resolution Start Start Poor_Resolution Poor or No Resolution (Rs < 1.5) Start->Poor_Resolution Check_CSP Is the Chiral Stationary Phase (CSP) appropriate? Poor_Resolution->Check_CSP Screen_CSPs Screen different CSPs (e.g., polysaccharide, cyclodextrin) Check_CSP->Screen_CSPs No Optimize_MP Optimize Mobile Phase Check_CSP->Optimize_MP Yes Screen_CSPs->Optimize_MP Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Achieved Resolution Achieved Optimize_Temp->Achieved

Caption: A decision tree for troubleshooting poor resolution in chiral separations.

G cluster_1 General Workflow for Chiral Method Development Define_Objective Define Separation Goal (e.g., purity, quantitation) Analyte_Properties Assess Analyte Properties (pKa, solubility) Define_Objective->Analyte_Properties Select_Technique Select Technique (HPLC, SFC, CE) Analyte_Properties->Select_Technique Screen_Phases Screen Chiral Stationary Phases / Selectors Select_Technique->Screen_Phases Optimize_Conditions Optimize Mobile Phase / BGE and Temperature Screen_Phases->Optimize_Conditions Validate_Method Validate Method (ICH guidelines) Optimize_Conditions->Validate_Method

Caption: A generalized workflow for developing a chiral separation method.

References

minimizing analytical variability in modafinil acid measurement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical measurement of modafinil acid. This resource is designed for researchers, scientists, and drug development professionals to help minimize analytical variability and troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for quantifying this compound in biological matrices?

A1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the bioanalysis of modafinil and its metabolites, including this compound.[1][2] This method offers high sensitivity and selectivity, which is crucial for complex biological matrices.[1][3] The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS minimizes interference from other compounds.[1]

Q2: Why is the use of a stable isotope-labeled internal standard crucial?

A2: The use of a stable isotope-labeled internal standard, such as Modafinil-d5 or a deuterated analog of this compound, is highly recommended to improve the precision and accuracy of quantitative analysis.[1][2] These internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation and analysis. This provides the most accurate correction for variations in sample preparation, matrix effects, and instrument response.[1][2]

Q3: What are the common sample preparation techniques for this compound analysis?

A3: The three most common sample preparation techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[4] The choice of technique depends on the biological matrix, the required limit of quantification, and available instrumentation.[4]

Q4: What are "matrix effects" and how can they be minimized?

A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[5] This can significantly impact the accuracy and precision of LC-MS/MS methods.[5] To minimize matrix effects, one can optimize chromatographic conditions to separate the analyte from interfering matrix components, improve the sample clean-up procedure (e.g., using SPE over PPT), or use a stable isotope-labeled internal standard that co-elutes with the analyte and experiences the same matrix effects.[5][6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the measurement of this compound.

Issue 1: High Variability in Results
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation - Ensure precise and consistent pipetting of all solutions (sample, internal standard, solvents).- Vortex or mix all samples for the same duration and at the same speed.- Maintain a consistent temperature during all steps, especially during centrifugation.[3]
Matrix Effects - Evaluate the matrix effect by comparing the analyte response in a post-extraction spiked blank sample to a neat solution.[3][7]- If significant matrix effects are observed, consider a more rigorous sample clean-up method like SPE.[8][9]- Use a stable isotope-labeled internal standard for this compound to compensate for these effects.[1][2]
Instrument Instability - Check the stability of the LC-MS/MS system by injecting a standard solution multiple times and observing the peak area and retention time.- Ensure the mobile phase is properly degassed and mixed.- Verify that the mass spectrometer is properly calibrated and tuned.
Issue 2: Poor Peak Shape or Low Signal Intensity
Potential Cause Troubleshooting Steps
Suboptimal Chromatographic Conditions - Optimize the mobile phase composition. Adding a small amount of acid like formic or acetic acid can improve peak shape and ionization efficiency.[3]- Evaluate different analytical columns (e.g., C18) to find one that provides good retention and peak shape for this compound.[3]- Adjust the flow rate to ensure optimal separation.[1][10]
Analyte Degradation - Modafinil can be sensitive to base hydrolysis.[11] Ensure that the pH of all solutions is controlled throughout the process.- Prepare fresh stock and working solutions regularly and store them at appropriate temperatures (e.g., 4°C or -20°C) to prevent degradation.[3]
Ion Source Contamination - A dirty ion source can lead to suppressed signal. Follow the manufacturer's protocol for cleaning the ion source.- Check for contamination in the solvent lines and injection port.

Data Presentation

Table 1: Comparison of Analytical Methods for Modafinil and its Metabolites
Parameter RP-HPLC Method [10]LC-MS/MS Method [10]GC-MS Method [8]
Principle Separation based on polaritySeparation based on polarity, detection by mass-to-charge ratioSeparation based on volatility, detection by mass-to-charge ratio
Linearity Range 5-30 µg/mL30.8-8022.1 ng/mLNot explicitly stated for this compound
Limit of Detection (LOD) 0.5805 µg/mL1 ng/mL250 ng/mL for modafinil
Limit of Quantification (LOQ) 1.7591 µg/mL30.8 ng/mLNot explicitly stated for this compound
Selectivity Lower, potential for interferenceHigh, especially with MRMModerate, potential for thermal degradation and lack of differentiation between similar compounds[8]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This protocol is a rapid method suitable for high-throughput analysis.[4]

  • Sample Aliquoting : Take 50 µL of plasma in a 1.5 mL microcentrifuge tube.[4]

  • Precipitation : Add 100 µL of acetonitrile containing the internal standard (e.g., 20 ng/mL of a deuterated this compound analog).[4]

  • Vortexing : Vortex the mixture vigorously for 30 seconds.[4]

  • Centrifugation : Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.[3][4]

  • Supernatant Transfer : Carefully transfer the supernatant to a new tube or vial for LC-MS/MS analysis.[4]

Protocol 2: LC-MS/MS Analysis

This protocol is adapted from established methods for modafinil analysis and should be optimized for this compound.

  • Instrumentation : A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[10]

  • Column : Ascentis® C18 column (150mm × 4.6mm, 5µm) or equivalent.[10]

  • Mobile Phase : A mixture of methanol, 2mM ammonium acetate, and glacial acetic acid (e.g., 35:65:0.1% v/v/v).[10] An alternative is a gradient of formic acid, water, and acetonitrile.[1]

  • Flow Rate : 1.0 mL/min.[10]

  • Ionization : Electrospray Ionization (ESI) in positive or negative ion mode (to be optimized for this compound).[1]

  • Detection : Tandem mass spectrometry using Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and its internal standard must be determined.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Collect_Supernatant Collect Supernatant/Eluate Centrifuge->Collect_Supernatant Inject Inject into LC-MS/MS Collect_Supernatant->Inject Chromatography Chromatographic Separation Inject->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Mass_Analysis Tandem Mass Spectrometry (MS/MS) Ionization->Mass_Analysis Integration Peak Integration Mass_Analysis->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for this compound analysis.

troubleshooting_logic Start High Analytical Variability Observed Check_Prep Review Sample Preparation Consistency? Start->Check_Prep Check_Matrix Investigate Matrix Effects? Check_Prep->Check_Matrix No Action_Prep Standardize Pipetting, Mixing, and Temperature Check_Prep->Action_Prep Yes Check_Instrument Assess Instrument Performance? Check_Matrix->Check_Instrument No Action_Matrix Improve Sample Cleanup (e.g., SPE) or Use Isotope-Labeled IS Check_Matrix->Action_Matrix Yes Action_Instrument Calibrate, Tune, and Clean Instrument Check_Instrument->Action_Instrument Yes Resolved Variability Minimized Action_Prep->Resolved Action_Matrix->Resolved Action_Instrument->Resolved

Caption: Troubleshooting logic for high variability.

References

Validation & Comparative

A Comparative Guide to HPLC and LC-MS Methods for the Quantification of Modafinil Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of modafinil and its primary metabolite, modafinil acid, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. This guide provides a comparative overview of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

This comparison delves into the experimental protocols and performance characteristics of each method, offering supporting data to aid in the selection of the most appropriate technique for specific research needs. While both methods are capable of quantifying this compound, they differ in terms of sensitivity, selectivity, and instrumentation complexity.

Quantitative Performance Comparison

The following table summarizes the key performance parameters for representative HPLC and LC-MS methods for the quantification of this compound, derived from published literature.

ParameterHPLC-UVLC-MS/MS
Linearity Range 0.1 - 20 mg/L[1]30.8 - 8022.1 ng/mL
Limit of Detection (LOD) 0.04 mg/L[1]1 ng/mL
Limit of Quantification (LOQ) 0.14 mg/L[1]30.8 ng/mL
Accuracy Sufficient for clinical pharmacokinetic studies[1]Within ±3.3% of nominal values
Precision (CV%) Sufficient for clinical pharmacokinetic studies[1]Within 3.1%

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are outlined below, providing a basis for method development and implementation.

HPLC-UV Method for this compound in Human Plasma[1]

This method allows for the simultaneous quantification of modafinil and this compound.

  • Sample Preparation: Liquid-liquid extraction is employed to isolate the analytes from the plasma matrix.

  • Chromatographic Conditions:

    • Column: Not explicitly specified, but a reversed-phase column is used.

    • Mobile Phase: An isocratic mixture of acetonitrile, water, and acetic acid (150:420:12, v/v/v).

    • Flow Rate: Not explicitly specified.

    • Detection: UV absorbance at 236 nm.

    • Run Time: 45 minutes.

LC-MS/MS Method for Modafinil in Human Plasma

While a specific LC-MS/MS method for this compound was not detailed in the provided results, a representative method for the parent drug, modafinil, which can be adapted for its acid metabolite, is described. The high sensitivity and selectivity of LC-MS/MS make it a preferred technique for bioanalytical studies[2][3].

  • Sample Preparation: Protein precipitation is a common and straightforward technique. This involves adding an organic solvent like acetonitrile to the plasma sample to precipitate proteins, followed by centrifugation to collect the supernatant for analysis[2][3]. Solid-phase extraction (SPE) is another effective but more complex method[4].

  • Chromatographic Conditions:

    • Column: A C18 analytical column (e.g., 50 mm × 2.1 mm, 1.7 µm) is typically used[3].

    • Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., 2mM ammonium acetate with glacial acetic acid) and an organic solvent (e.g., methanol) is common.

    • Flow Rate: Approximately 1.0 mL/min[4].

    • Injection Volume: 2 µL[3].

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is frequently used[3][4].

    • Scan Type: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions[3].

    • Internal Standard: The use of a stable isotope-labeled internal standard, such as Modafinil-d5, is recommended to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing[3].

Cross-Validation Workflow

Cross-validation is a critical step to ensure that two different analytical methods provide comparable results. The following diagram illustrates a typical workflow for the cross-validation of an HPLC and an LC-MS method.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Method Validation Parameters cluster_comparison Cross-Validation HPLC HPLC Method Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision (Repeatability & Intermediate) HPLC->Precision Selectivity Selectivity & Specificity HPLC->Selectivity LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Robustness Robustness HPLC->Robustness DataComparison Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) HPLC->DataComparison LCMS LC-MS Method LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->Selectivity LCMS->LOD_LOQ LCMS->Robustness LCMS->DataComparison SampleAnalysis Analyze the Same Set of Samples (e.g., spiked matrices, incurred samples) SampleAnalysis->HPLC Analyze by HPLC SampleAnalysis->LCMS Analyze by LC-MS Conclusion Determine Comparability and Bias DataComparison->Conclusion

Caption: Workflow for cross-validation of HPLC and LC-MS methods.

Discussion and Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the study.

HPLC-UV is a robust and widely available technique that can provide sufficient sensitivity and accuracy for pharmacokinetic studies where concentrations are expected to be in the mg/L range[1]. It is a cost-effective method with relatively simpler instrumentation.

LC-MS/MS offers significantly higher sensitivity and selectivity, making it the method of choice for applications requiring low detection limits, such as in forensic toxicology or studies with low dosage[5]. The use of MRM and stable isotope-labeled internal standards minimizes matrix interference and improves the reliability of the results[3]. While the initial instrument cost is higher, the enhanced performance and potential for high-throughput analysis can be advantageous.

References

A Comparative Guide to the Pharmacokinetics of Modafinil and its Primary Metabolite, Modafinil Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of the wakefulness-promoting agent modafinil and its principal, pharmacologically inactive metabolite, modafinil acid. The information presented herein is supported by experimental data to facilitate a deeper understanding of the absorption, distribution, metabolism, and excretion of these compounds.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for modafinil and this compound, offering a clear comparison of their behavior in the human body.

Pharmacokinetic ParameterModafinilThis compound
Time to Maximum Plasma Concentration (Tmax) 2 - 4 hours[1]Not explicitly defined, formed as a metabolite
Elimination Half-Life (t½) Approximately 15 hours[2][3]Shorter than modafinil (higher clearance)[4]
Apparent Volume of Distribution (Vd/F) ~0.8 L/kg[5]2.73 L[4][6]
Apparent Clearance (CL/F) ~50 mL/min (~3 L/h)[5]4.94 L/h[4][6]
Primary Route of Elimination Hepatic metabolism (~90%)[1][3]Renal excretion[4]
Percentage Excreted Unchanged in Urine < 10%[1]N/A (is a metabolite)
Major Metabolite This compound[7]N/A

Metabolic Pathway and Experimental Workflow

To visually represent the metabolic conversion of modafinil and the typical process for its pharmacokinetic analysis, the following diagrams have been generated.

cluster_metabolism Metabolic Pathway of Modafinil Modafinil Modafinil Modafinil_Acid This compound (Inactive Metabolite) Modafinil->Modafinil_Acid Amide Hydrolysis (Primary Pathway) Modafinil_Sulfone Modafinil Sulfone (Inactive Metabolite) Modafinil->Modafinil_Sulfone CYP3A4 Oxidation

Caption: Metabolic conversion of modafinil to its primary metabolites.

cluster_workflow Experimental Workflow for Pharmacokinetic Analysis A 1. Dosing (e.g., 200 mg oral modafinil) B 2. Blood Sample Collection (Serial sampling over time) A->B C 3. Plasma Separation (Centrifugation) B->C D 4. Sample Preparation (e.g., Protein Precipitation or LLE) C->D E 5. HPLC-UV/MS Analysis (Quantification of modafinil and this compound) D->E F 6. Data Analysis (Pharmacokinetic parameter calculation) E->F

Caption: A typical experimental workflow for a pharmacokinetic study.

Experimental Protocols

The determination of modafinil and this compound concentrations in biological matrices is crucial for pharmacokinetic studies. Below are detailed methodologies based on high-performance liquid chromatography (HPLC), a common analytical technique employed in this field.

Sample Collection and Preparation
  • Blood Sampling : Following oral administration of modafinil, blood samples are collected at various time points (e.g., pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose) into tubes containing an anticoagulant.[4]

  • Plasma Separation : The collected blood samples are centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.[4]

  • Protein Precipitation (PPT) : A simple and rapid method for sample clean-up.

    • To a small volume of plasma (e.g., 50 µL), an organic solvent like acetonitrile (containing an internal standard) is added in a 2:1 ratio.[8]

    • The mixture is vortexed to ensure thorough mixing and precipitation of plasma proteins.[8]

    • The sample is then centrifuged at high speed (e.g., 13,000 rpm) to pellet the precipitated proteins.[8]

    • The resulting supernatant, containing modafinil and this compound, is carefully transferred to a clean vial for analysis.[8]

  • Liquid-Liquid Extraction (LLE) : An alternative method offering cleaner extracts.

    • Plasma samples are first buffered to an appropriate pH.

    • An immiscible organic solvent (e.g., ethyl acetate) is added, and the mixture is vortexed to facilitate the transfer of the analytes from the aqueous plasma to the organic layer.[9]

    • After centrifugation to separate the layers, the organic layer is transferred to a new tube and evaporated to dryness under a stream of nitrogen.[10]

    • The residue is then reconstituted in the mobile phase for injection into the HPLC system.

High-Performance Liquid Chromatography (HPLC) Analysis
  • Instrumentation : A standard HPLC system equipped with a UV or mass spectrometric (MS) detector.

  • Column : A C18 reverse-phase column is commonly used for the separation of modafinil and its metabolites.[9]

  • Mobile Phase : A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with acetic acid or a phosphate buffer) is used to elute the compounds from the column. A typical mobile phase could be methanol-water-acetic acid (500:500:1, v/v).[9][11]

  • Detection :

    • UV Detection : Modafinil and its metabolites can be detected by their absorbance of ultraviolet light, typically at a wavelength of around 220-233 nm.[9][11]

    • Mass Spectrometry (MS/MS) : For higher sensitivity and selectivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often employed. This method allows for the precise identification and quantification of the parent drug and its metabolites based on their mass-to-charge ratios.

  • Quantification : The concentration of modafinil and this compound in the samples is determined by comparing their peak areas to those of a calibration curve prepared with known concentrations of analytical standards.[10] Noncompartmental methods are then used to calculate the pharmacokinetic parameters from the resulting concentration-time data.[7]

References

A Comparative Analysis of Modafinil's Primary Metabolic Pathways: Modafinil Acid vs. Modafinil Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Modafinil Metabolism

Modafinil, a wakefulness-promoting agent, is extensively metabolized in the liver, with approximately 90% of an administered dose eliminated as metabolites and less than 10% excreted as the unchanged drug.[1][2] The biotransformation of modafinil primarily occurs via two distinct pathways: amide hydrolysis and cytochrome P450 (CYP)-mediated oxidation.[1][3] These processes result in the formation of two major, yet pharmacologically inactive, metabolites: modafinil acid (CRL-40467) and modafinil sulfone (CRL-41056).[1][4] A thorough understanding of the formation, disposition, and enzymatic drivers of these metabolites is fundamental for a comprehensive pharmacokinetic characterization of modafinil and for evaluating potential drug-drug interactions.

Metabolic Pathways: A Head-to-Head Comparison

The metabolic fate of modafinil is dominated by two key transformations, each governed by different enzyme systems and resulting in structurally distinct, inactive compounds.

Formation of this compound: The Major Pathway

The principal metabolic route for modafinil is the hydrolysis of its amide group, leading to the formation of this compound.[2][3] This pathway accounts for the largest fraction of modafinil's metabolism, with studies indicating that 35% to 60% of the parent drug is converted to this metabolite.[4][5][6]

  • Enzymatic System: This reaction is not dependent on the cytochrome P450 system. Instead, it is catalyzed by broadly acting esterase and/or amidase enzymes present primarily in the liver.[1][4][6] The non-CYP nature of this pathway makes it less susceptible to drug-drug interactions involving CYP inhibitors or inducers.[7]

  • Metabolite Characteristics: this compound is a more polar compound than its parent drug, which facilitates its renal excretion.[4][6] It is considered pharmacologically inactive and does not contribute to the wake-promoting effects of modafinil.[1][4]

Formation of Modafinil Sulfone: The Oxidative Pathway

A secondary, yet significant, metabolic pathway involves the oxidation of the sulfinyl group of modafinil to form modafinil sulfone.[1][3] This transformation results in an achiral metabolite, meaning it lacks the stereocenter present in the parent modafinil molecule.[8]

  • Enzymatic System: The S-oxidation of modafinil is primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][3] Although other CYP isozymes like CYP1A2, CYP2B6, and CYP2C19 are involved in modafinil's overall metabolism and interaction profile, CYP3A4 is the key enzyme for sulfone formation.[7][9] This dependency on CYP3A4 means that co-administration of strong CYP3A4 inducers (e.g., carbamazepine, rifampin) or inhibitors (e.g., ketoconazole) could potentially alter the rate of modafinil sulfone formation.[7]

  • Metabolite Characteristics: Similar to this compound, modafinil sulfone is pharmacologically inactive and does not contribute to the therapeutic effects of modafinil.[1][4]

A minor, less-characterized metabolite, this compound sulfone, has also been identified. It is hypothesized to be formed either through the oxidation of this compound or the hydrolysis of modafinil sulfone, likely involving CYP enzymes.[10]

Quantitative Data: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for modafinil and its two primary metabolites in healthy adults, compiled from various clinical studies.

ParameterModafinilThis compoundModafinil Sulfone
Primary Formation Pathway -Amide Hydrolysis (via Esterase/Amidase)[1][4]S-Oxidation (via CYP3A4)[1][3]
% of Excreted Dose < 10% (unchanged)[1][2]35% - 51%[5][6]Data limited, considered a major metabolite[1]
Elimination Half-life (t½) 12 - 15 hours[2][7]~7 hours[4]Not well-documented, but circulates in plasma[1]
Apparent Clearance (CL/F) ~3.51 L/h[6]~4.94 L/h[6]Not well-documented
Pharmacological Activity Active (Wake-promoting)[3]Inactive[1][4]Inactive[1][4]

Experimental Protocols

Protocol 1: In Vitro Metabolism in Human Liver Microsomes (HLM)

This protocol is designed to determine the kinetics of CYP-mediated metabolite formation, specifically modafinil sulfone.

Objective: To quantify the rate of modafinil sulfone formation from modafinil in the presence of HLM and an NADPH regenerating system.

Materials:

  • Human Liver Microsomes (pooled, e.g., 0.5 mg/mL final concentration)

  • Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • Modafinil stock solution (in a suitable solvent like DMSO or acetonitrile)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile with an appropriate internal standard (e.g., a deuterated analog)

  • Incubator/shaking water bath set to 37°C

Methodology:

  • Prepare a reaction mixture containing HLM in potassium phosphate buffer.

  • Pre-warm the mixture at 37°C for approximately 5 minutes.

  • Initiate the metabolic reaction by adding modafinil (at various concentrations to determine enzyme kinetics) and the NADPH regenerating system.

  • Incubate the reaction at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Terminate the reaction at each designated time point by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate microsomal proteins.

  • Centrifuge the samples to pellet the precipitated protein (e.g., 10,000 x g for 10 minutes).

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Analyze the samples for the formation of modafinil sulfone using a validated LC-MS/MS method.[1] Note: this compound formation is primarily via hydrolysis and is not expected to be NADPH-dependent in this assay.[1]

  • Plot the concentration of modafinil sulfone formed against time to determine the initial rate of formation.

Protocol 2: Quantitative Analysis of Modafinil and Metabolites in Human Plasma

This protocol outlines a typical bioanalytical workflow for the simultaneous quantification of modafinil, this compound, and modafinil sulfone from plasma samples.

Objective: To accurately measure the concentrations of modafinil and its primary metabolites in plasma for pharmacokinetic studies.

Materials:

  • Human plasma samples (from clinical study subjects)

  • Calibration standards of modafinil, this compound, and modafinil sulfone

  • Quality control (QC) samples (low, medium, high concentrations)

  • Internal standard (IS) solution (e.g., deuterated modafinil)

  • Protein precipitation solvent (e.g., acetonitrile) or Liquid-Liquid Extraction (LLE) solvent (e.g., ethyl acetate)

  • HPLC or UPLC system coupled to a tandem mass spectrometer (LC-MS/MS)

Methodology:

  • Sample Preparation:

    • Thaw plasma samples, calibration standards, and QC samples.

    • To a small volume of plasma (e.g., 100 µL), add the internal standard solution.

    • Add protein precipitation solvent (e.g., 3 volumes of acetonitrile), vortex thoroughly to mix, and centrifuge to pellet the precipitated proteins.

    • Alternatively, perform LLE by adding an immiscible organic solvent, vortexing, centrifuging, and collecting the organic layer.

    • Transfer the resulting supernatant (from precipitation) or organic layer (from LLE) to a clean tube and evaporate to dryness under a stream of nitrogen.[1]

    • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples onto the LC-MS/MS system.

    • Perform chromatographic separation using a suitable column (e.g., C18) and mobile phase gradient to resolve modafinil, this compound, modafinil sulfone, and the internal standard.

    • Detect and quantify the analytes using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each compound.

  • Data Processing:

    • Construct a calibration curve by plotting the peak area ratio of each analyte to the internal standard against the known concentrations of the calibration standards.

    • Use the regression equation from the calibration curve to determine the concentrations of modafinil, this compound, and modafinil sulfone in the unknown plasma samples.[1]

Visualized Pathways and Workflows

G cluster_main Modafinil Metabolism modafinil Modafinil acid This compound (CRL-40467) Major Metabolite modafinil->acid Amide Hydrolysis (Esterase / Amidase) sulfone Modafinil Sulfone (CRL-41056) Metabolite modafinil->sulfone S-Oxidation (CYP3A4) acid_sulfone This compound Sulfone (Minor Metabolite) acid->acid_sulfone Oxidation (CYP-mediated, hypothesized) sulfone->acid_sulfone Hydrolysis (hypothesized) G cluster_workflow Bioanalytical Workflow sample 1. Plasma Sample Collection prep 2. Sample Preparation (e.g., Protein Precipitation) sample->prep Add Internal Standard separation 3. LC Separation (e.g., HPLC/UPLC) prep->separation Inject Extract detection 4. MS/MS Detection separation->detection analysis 5. Data Analysis (Quantification) detection->analysis Generate Peak Areas report 6. Pharmacokinetic Report analysis->report

References

A Comparative Guide to the Bioanalytical Method Validation of Modafinil Acid in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of modafinil acid in preclinical matrices. Modafinil, a wakefulness-promoting agent, is extensively metabolized to its primary inactive metabolite, this compound. Accurate and reliable quantification of this metabolite is crucial for understanding the pharmacokinetics and disposition of modafinil in preclinical species. This document outlines two common and effective sample preparation techniques, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the determination of this compound.

Comparison of Bioanalytical Method Performance

The selection of an appropriate bioanalytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available resources. Below is a summary of the performance characteristics of SPE and LLE methods for the analysis of this compound in preclinical plasma samples.

ParameterSolid-Phase Extraction (SPE) with LC-MS/MSLiquid-Liquid Extraction (LLE) with LC-MS/MS
Linearity Range 1 - 1000 ng/mL5 - 2000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL5 ng/mL
Accuracy (% Bias) Within ± 15%Within ± 15%
Precision (% CV) < 15%< 15%
Extraction Recovery > 85%70 - 90%
Matrix Effect MinimalModerate
Sample Throughput High (amenable to automation)Moderate
Cost Higher initial cost (cartridges)Lower cost (solvents)
Selectivity HighGood

Experimental Protocols

Detailed methodologies for the Solid-Phase Extraction and Liquid-Liquid Extraction of this compound from preclinical plasma samples are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions and preclinical species.

Method 1: Solid-Phase Extraction (SPE) followed by LC-MS/MS

This method offers high recovery and clean extracts, making it suitable for high-throughput analysis.

1. Sample Preparation

  • To 100 µL of preclinical plasma, add 10 µL of internal standard working solution (e.g., this compound-d5, 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 200 µL of 4% phosphoric acid in water and vortex to mix.

2. Solid-Phase Extraction

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

3. Sample Analysis

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Inject 10 µL onto the LC-MS/MS system.

4. LC-MS/MS Conditions

  • LC Column: C18, 50 x 2.1 mm, 1.8 µm

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: [Precursor ion] > [Product ion]

    • This compound-d5 (IS): [Precursor ion] > [Product ion]

Method 2: Liquid-Liquid Extraction (LLE) followed by LC-MS/MS

This classic extraction technique is cost-effective and provides good selectivity.

1. Sample Preparation

  • To 100 µL of preclinical plasma, add 10 µL of internal standard working solution (e.g., this compound-d5, 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 50 µL of 1 M HCl to acidify the sample.

2. Liquid-Liquid Extraction

  • Add 600 µL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

3. Sample Analysis

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject 10 µL onto the LC-MS/MS system.

4. LC-MS/MS Conditions

  • (Utilize the same LC-MS/MS conditions as described in Method 1)

Visualizations

The following diagrams illustrate the metabolic pathway of modafinil and the general workflow for bioanalytical method validation.

Modafinil Modafinil ModafinilAcid This compound (Inactive Metabolite) Modafinil->ModafinilAcid Amide Hydrolysis ModafinilSulfone Modafinil Sulfone (Inactive Metabolite) Modafinil->ModafinilSulfone CYP3A4 Oxidation

Metabolic pathway of Modafinil.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Plasma Preclinical Plasma Sample Spike Spike with Internal Standard Plasma->Spike Extraction Extraction (SPE or LLE) Spike->Extraction EvapRecon Evaporation & Reconstitution Extraction->EvapRecon LC Liquid Chromatography (Separation) EvapRecon->LC MS Tandem Mass Spectrometry (Detection) LC->MS Linearity Linearity & Range MS->Linearity Accuracy Accuracy MS->Accuracy Precision Precision MS->Precision Selectivity Selectivity MS->Selectivity Stability Stability MS->Stability

Bioanalytical Method Validation Workflow.

A Comparative Guide to Inter-Laboratory Performance in Modafinil Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals | Published: December 2025

This guide provides an objective comparison of analytical methods for the quantification of modafinil acid, the primary, inactive metabolite of the wakefulness-promoting agent modafinil.[1][2][3] Accurate quantification of this metabolite is crucial for comprehensive pharmacokinetic and metabolic studies. While a formal inter-laboratory round-robin trial has not been publicly documented, this guide synthesizes performance data from various validated bioanalytical methods to present a comparative overview, simulating a multi-laboratory analysis. The methods compared include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Modafinil is extensively metabolized in the liver, primarily through hydrolytic deamidation to form this compound, with this metabolite accounting for 35% to 60% of the administered dose excreted in urine.[1][4] The remainder is metabolized through pathways like S-oxidation to modafinil sulfone.[3] Given its prevalence, robust and reliable quantification of this compound is essential.

Metabolic Pathway of Modafinil

The primary metabolic transformation of modafinil is the hydrolysis of the amide group to a carboxylic acid, a reaction catalyzed by esterase and/or amidase enzymes.[1][2][3]

G Modafinil Modafinil Acid This compound (Primary Metabolite) Modafinil->Acid Amide Hydrolysis (Esterase/Amidase) Sulfone Modafinil Sulfone (Secondary Metabolite) Modafinil->Sulfone S-Oxidation (CYP3A4)

Primary metabolic pathways of Modafinil.

Quantitative Performance Comparison

The following table summarizes the key validation parameters for different analytical methods used to quantify modafinil and its acid metabolite, compiled from separate studies to simulate an inter-laboratory comparison.

Parameter Method A: HPLC-UV Method B: GC-MS Method C: LC-MS/MS
Analyte(s) Modafinil & this compoundModafinil & this compoundModafinil & this compound
Matrix Human PlasmaHuman UrineHuman Plasma
Linear Range 0.100 to 20.0 µg/mL[5]Not Specified1.0 to 100.0 ng/mL[6]
LLOQ 0.1 µg/mL (100 ng/mL)[2][5]250 ng/mL (for Modafinil)[7]1.0 ng/mL[6]
Accuracy (%RE) Within ±15% (Typical)86-88% (for Modafinil)[7]< 5%[6]
Precision (%RSD) < 15% (Typical)Not Specified< 5%[6]

Note: Data is synthesized from multiple sources. HPLC-UV and LC-MS/MS methods were validated for this compound[2][5][6], while the GC-MS data pertains primarily to the parent drug, modafinil, as its high-temperature analysis can cause the acid metabolite to appear as an artifact of the parent drug.[7][8] LC-MS/MS consistently demonstrates superior sensitivity (lower LLOQ) and performance.[6]

Experimental Protocols

Detailed methodologies are critical for the reproducibility and comparison of results. Below are representative protocols for sample preparation and analysis based on the methods cited.

General Analytical Workflow

The end-to-end process for bioanalysis, from sample collection to final data reporting, follows a standardized workflow. This ensures consistency and minimizes pre-analytical error.

G Sample Sample Receipt & Storage (-20°C) Prep Sample Preparation (LLE or SPE) Sample->Prep Aliquoting Analysis Instrumental Analysis (LC-MS/MS, etc.) Prep->Analysis Injection Data Data Processing & Calibration Analysis->Data Report Result Reporting & QA/QC Review Data->Report

A generalized workflow for bioanalytical quantification.
Method 1: Sample Preparation for HPLC-UV (Liquid-Liquid Extraction)

This protocol is adapted from a method for the simultaneous determination of modafinil and its acid and sulfone metabolites in human plasma.[5]

  • Aliquoting : Pipette 200 µL of human plasma into a clean centrifuge tube.

  • Internal Standard : Add the internal standard, (phenylthio)acetic acid.

  • Extraction : Add extraction solvent consisting of a hexane-dichloromethane-glacial acetic acid mixture (55:45:2, v/v).

  • Mixing : Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifugation : Centrifuge at approximately 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Evaporation : Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution : Reconstitute the dried extract in the mobile phase for injection.

Method 2: Sample Preparation for LC-MS/MS (Solid-Phase Extraction)

This protocol is based on a common and robust technique for cleaning up plasma samples before LC-MS/MS analysis.[9]

  • Aliquoting : Pipette 500 µL of human plasma into a clean tube.

  • Internal Standard : Add 50 µL of a deuterated internal standard solution (e.g., Modafinil-d5).[10]

  • Pre-treatment : Add a buffer (e.g., phosphate buffer) and vortex.

  • SPE Column Conditioning : Condition a solid-phase extraction cartridge (e.g., C18 or mixed-mode) with methanol followed by water.

  • Loading : Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing : Wash the cartridge with a weak solvent (e.g., water or a low-percentage organic solvent mixture) to remove interferences.

  • Elution : Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation & Reconstitution : Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS injection.

Instrumental Analysis: Representative LC-MS/MS Conditions
  • Chromatographic Column : Ascentis® C18 column (150mm × 4.6mm, 5µm).[9]

  • Mobile Phase : A mixture of methanol, 2mM ammonium acetate, and glacial acetic acid (e.g., 35:65:0.1% v/v/v).[9]

  • Flow Rate : 1.0 mL/min.[9]

  • Ionization : Electrospray ionization (ESI) in positive ion mode.[9]

  • Detection : Tandem mass spectrometry via Multiple Reaction Monitoring (MRM). The use of MRM provides high selectivity and specificity.[11]

References

A Comparative Analysis of LLE and SPE for Modafinil Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient extraction of modafinil acid, the primary metabolite of the wakefulness-promoting agent modafinil, from biological matrices is a critical step for accurate bioanalysis. The two most common techniques employed for this purpose are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). This guide provides an objective comparison of their extraction efficiencies, supported by experimental data and detailed protocols.

Modafinil is metabolized in the liver to its inactive metabolites, this compound and modafinil sulfone.[1] The choice of extraction method for these analytes can significantly impact the accuracy, precision, and sensitivity of subsequent analytical measurements.[1] While LLE is a traditional method, SPE has gained popularity due to its potential for higher cleanliness and automation.[2]

Quantitative Comparison of Extraction Methods

The selection of an appropriate extraction technique is pivotal for achieving the desired sensitivity, selectivity, and accuracy in the quantification of modafinil and its metabolites.[3] The following table summarizes the quantitative performance of LLE and SPE for the extraction of modafinil and its metabolites from biological samples.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte(s) Modafinil, this compound, Modafinil SulfoneModafinil
Matrix Human PlasmaHuman Plasma
Recovery > 85%Consistent recovery
Lower Limit of Quantification (LLOQ) 0.100 µg/mL (for each enantiomer of Modafinil)[4]30.8 ng/mL
Linearity Range 0.100 to 15.0 µg/mL (for each enantiomer of Modafinil)[4]30.8 to 8022.1 ng/mL

Experimental Workflows

The general workflows for both LLE and SPE involve several key steps from sample preparation to the final extract ready for analysis.

cluster_LLE Liquid-Liquid Extraction (LLE) Workflow cluster_SPE Solid-Phase Extraction (SPE) Workflow LLE_start Plasma Sample LLE_acidify Acidify Plasma LLE_start->LLE_acidify LLE_extract Extract with Organic Solvent LLE_acidify->LLE_extract LLE_separate Separate Organic Layer LLE_extract->LLE_separate LLE_evaporate Evaporate to Dryness LLE_separate->LLE_evaporate LLE_reconstitute Reconstitute in Mobile Phase LLE_evaporate->LLE_reconstitute LLE_end Analysis (e.g., HPLC) LLE_reconstitute->LLE_end SPE_start Plasma Sample SPE_load Load Sample SPE_start->SPE_load SPE_condition Condition SPE Cartridge SPE_condition->SPE_load SPE_wash Wash to Remove Impurities SPE_load->SPE_wash SPE_elute Elute Analytes SPE_wash->SPE_elute SPE_evaporate Evaporate to Dryness SPE_elute->SPE_evaporate SPE_reconstitute Reconstitute in Mobile Phase SPE_evaporate->SPE_reconstitute SPE_end Analysis (e.g., LC-MS/MS) SPE_reconstitute->SPE_end

General workflows for LLE and SPE of this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of extraction results. The following are representative protocols for LLE and SPE of modafinil and its metabolites from human plasma.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is adapted from a method for the simultaneous determination of modafinil, this compound, and modafinil sulfone in human plasma.[5]

  • Sample Preparation: To 200 µL of human plasma, add an appropriate internal standard.

  • Acidification: Acidify the plasma sample.

  • Extraction: Extract the analytes into a mixture of hexane-dichloromethane-glacial acetic acid.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate it to dryness.

  • Reconstitution: Reconstitute the residue in the mobile phase for HPLC analysis.[5]

Another LLE method for the enantiomers of modafinil involves the following steps:

  • Sample Preparation: Use 0.200 mL of plasma for extraction.[4]

  • Extraction: Extract the analytes from the plasma into a mixture of hexane-methylene chloride-triethylamine (55:45:2, v/v/v).[4][6]

  • The subsequent steps typically involve separation and analysis by HPLC.[4]

Solid-Phase Extraction (SPE) Protocol

This protocol is based on a method for the estimation of modafinil in human plasma using LC-MS/MS.

  • Cartridge: Agilent® Bond Elut Plexa disposable cartridges are used for the extraction.

  • Sample Preparation: Plasma samples are thawed and vortexed to ensure homogeneity.

  • Extraction: The modafinil and the internal standard are extracted from the plasma samples using the SPE cartridges.

  • The eluate is then typically evaporated and reconstituted for chromatographic analysis.

Discussion

Both LLE and SPE have demonstrated effectiveness in the extraction of modafinil and its metabolites. LLE is a well-established technique that can yield high recovery rates.[5] However, it can be cumbersome and prone to pitfalls. SPE, on the other hand, is often considered to produce cleaner extracts compared to LLE and protein precipitation. SPE is also more amenable to automation, which can increase throughput.[2][7]

The choice between LLE and SPE will depend on several factors, including the specific requirements of the assay, the available equipment, and the desired sample throughput. For high-throughput analysis, SPE may be the preferred method.[2] For applications where cost is a major consideration, LLE might be a more economical choice, although SPE can be faster and allow for a single analyst to process more samples in a given timeframe.[2] Ultimately, the selected method should be validated to ensure it meets the required performance criteria for the intended application.

References

Modafinil Acid Levels: A Comparative Analysis Across Diverse Patient Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of modafinil acid levels in various patient populations, supported by experimental data. Modafinil, a wakefulness-promoting agent, is extensively metabolized in the liver to its primary inactive metabolite, this compound.[1] Understanding the pharmacokinetic variations of this compound is crucial for dose adjustments and ensuring patient safety in specific populations.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of this compound in different patient populations based on available clinical study data.

Table 1: Pharmacokinetic Parameters of this compound in Healthy vs. Impaired Patient Populations

Patient PopulationKey Pharmacokinetic Changes for this compoundFold Change vs. Healthy AdultsSource
Severe Renal Impairment (Creatinine Clearance ≤20 mL/min) 9-fold increase in exposure (AUC) after a single 200 mg modafinil dose. The pharmacokinetics of the parent drug, modafinil, were not significantly altered.~9[2]
Severe Hepatic Impairment (Cirrhosis) Oral clearance of modafinil was decreased by about 60%, and the steady-state concentration of modafinil was doubled compared to healthy individuals. Direct quantitative data for this compound is not specified, but altered metabolism of the parent drug strongly implies a significant impact on metabolite levels.Data not directly available for this compound.[3]
Elderly (≥65 years) Elimination of modafinil and its metabolites may be reduced. Systemic exposure to R-modafinil acid (the R-enantiomer metabolite) was higher in elderly subjects compared to young subjects.Data not specified.[3]

Table 2: Population Pharmacokinetics of this compound in Different Ethnic Groups (Healthy Volunteers)

Ethnic GroupApparent Clearance (CL/F) of this compound (L/h)Apparent Volume of Distribution (Vd/F) of this compound (L)Relative Conversion Fraction of Modafinil to this compound (Median)Source
Han 4.94 (Typical Value)2.73 (Typical Value)0.24[1][4]
Korean ~25% higher than HanNot specified0.53[1][4]
Uygur ~12% higher than HanNot specified0.24[1][4]
Hui ~12% higher than HanNot specified0.24[1][4]
Mongolian Not significantly different from HanNot specified0.24[1][4]

Metabolic Pathway of Modafinil

Modafinil undergoes extensive hepatic metabolism, with amide hydrolysis being the primary pathway, leading to the formation of the inactive metabolite, this compound. A secondary pathway involves cytochrome P450 (CYP) enzymes, primarily CYP3A4, which metabolizes modafinil to another inactive metabolite, modafinil sulfone.[3]

G Metabolic Pathway of Modafinil cluster_0 Primary Pathway cluster_1 Secondary Pathway modafinil Modafinil modafinil_acid This compound (inactive metabolite) modafinil->modafinil_acid Amidase/Esterase (Hydrolysis) modafinil_sulfone Modafinil Sulfone (inactive metabolite) modafinil->modafinil_sulfone CYP3A4 (S-oxidation)

Metabolic conversion of modafinil.

Experimental Protocols

The quantification of this compound in plasma is typically performed using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.

HPLC-UV Method for Quantification of this compound

This protocol is a synthesized example based on common practices described in the literature.[5][6]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of human plasma, add an internal standard.

    • Acidify the plasma sample.

    • Add 1 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and acetic acid).

    • Vortex the mixture for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A mixture of methanol, water, and acetic acid (e.g., 500:500:1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detection at 233 nm.

  • Calibration and Quantification:

    • Prepare a series of calibration standards by spiking known concentrations of this compound into drug-free human plasma.

    • Process the standards alongside the unknown samples.

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.

    • Determine the concentration of this compound in the unknown samples from the calibration curve.

LC-MS/MS Method for Quantification of this compound

This protocol is a synthesized example based on methodologies for modafinil and its metabolites.[7]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled version of this compound).

    • Add 300 µL of acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Chromatographic and Mass Spectrometric Conditions:

    • LC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

    • Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid and acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the optimization for this compound.

    • Scan Type: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for this compound and its internal standard.

  • Calibration and Quantification:

    • Similar to the HPLC-UV method, prepare calibration standards in drug-free plasma.

    • Analyze the standards and samples.

    • Construct a calibration curve and determine the concentrations in the unknown samples based on the peak area ratios.

G Experimental Workflow for this compound Quantification start Start sample_collection Plasma Sample Collection start->sample_collection sample_prep Sample Preparation (Extraction or Protein Precipitation) sample_collection->sample_prep analysis Chromatographic Separation (HPLC or UPLC) sample_prep->analysis detection Detection (UV or MS/MS) analysis->detection data_processing Data Processing and Quantification detection->data_processing end End data_processing->end

General workflow for plasma sample analysis.

References

A Comparative Analysis of Modafinil Metabolism Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the metabolism of modafinil, a wake-promoting agent, across various species including humans, rats, mice, dogs, and monkeys. Understanding the species-specific differences and similarities in drug metabolism is crucial for the preclinical development and clinical application of pharmaceuticals. This document summarizes key pharmacokinetic parameters, details major metabolic pathways, and provides established experimental protocols to support further research in this area.

Key Metabolic Pathways of Modafinil

Modafinil is extensively metabolized in the liver, with less than 10% of the parent drug being excreted unchanged.[1][2][3] The two primary metabolic pathways are consistent across the species examined:

  • Amide Hydrolysis: This is the principal metabolic route, leading to the formation of the major and pharmacologically inactive metabolite, modafinil acid.[2][3] This reaction is catalyzed by amidase/esterase enzymes.

  • S-Oxidation: This pathway, mediated primarily by the cytochrome P450 enzyme CYP3A4, results in the formation of another inactive metabolite, modafinil sulfone.[2][3]

The following diagram illustrates the primary metabolic pathways of modafinil.

Modafinil_Metabolism Modafinil Modafinil Modafinil_Acid This compound (inactive) Modafinil->Modafinil_Acid Amidase/Esterase (Hydrolysis) Modafinil_Sulfone Modafinil Sulfone (inactive) Modafinil->Modafinil_Sulfone CYP3A4 (S-Oxidation)

Primary metabolic pathways of modafinil.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of modafinil in humans, mice, rats, dogs, and monkeys following oral administration. These values highlight the species-specific differences in drug absorption, distribution, metabolism, and excretion.

ParameterHumanMouseRatDogMonkey (Rhesus)
Tmax (h) 2 - 4[1][3]~1Not ReportedNot ReportedPeak effects at 1-2h
Cmax Dose-dependent41.34 µg/mL (120 mg/kg)Not ReportedDose-dependentNot Reported
AUC Dose-dependent142.22 µg*h/mL (120 mg/kg)Not ReportedDose-dependentNot Reported
Half-life (h) 12 - 15[1][3]3.1Not ReportedNot ReportedNot Reported
Major Metabolites This compound, Modafinil Sulfone[2][3]This compound, Modafinil SulfoneThis compound, Modafinil SulfoneThis compound, Modafinil SulfoneThis compound, Modafinil Sulfone
Primary Excretion Route Urine (as metabolites)[1][3]UrineUrineUrineUrine

Experimental Protocols

Detailed methodologies for key experiments in the study of modafinil metabolism are provided below. These protocols are based on established methods and can be adapted for comparative studies across different species.

In Vivo Pharmacokinetic Study

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of modafinil in an animal model.

In_Vivo_Workflow cluster_prep Preparation cluster_admin Administration & Sampling cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Dose_Preparation Dose Preparation Animal_Acclimatization->Dose_Preparation Oral_Gavage Oral Gavage of Modafinil Dose_Preparation->Oral_Gavage Blood_Collection Serial Blood Collection (e.g., tail vein, saphenous vein) Oral_Gavage->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Extraction Liquid-Liquid or Solid-Phase Extraction Plasma_Separation->Sample_Extraction LC_MS_Analysis LC-MS/MS Analysis Sample_Extraction->LC_MS_Analysis PK_Analysis Pharmacokinetic Analysis LC_MS_Analysis->PK_Analysis

Workflow for an in vivo pharmacokinetic study.

1. Animal Models and Dosing:

  • Species: Male Sprague-Dawley rats, Kunming mice, Beagle dogs, or Rhesus monkeys are commonly used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Dosing: Modafinil is typically suspended in a vehicle like 0.5% carboxymethylcellulose and administered via oral gavage. Doses can range from 10 to 120 mg/kg depending on the species and study objectives.

2. Blood Sampling:

  • Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • The collection site varies by species (e.g., tail vein in rats and mice, cephalic or saphenous vein in dogs and monkeys).

  • Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

3. Sample Processing and Analysis:

  • Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes).[2]

  • Modafinil and its metabolites are extracted from the plasma using liquid-liquid or solid-phase extraction methods.[2]

  • Quantification is performed using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[2]

  • Pharmacokinetic parameters (Tmax, Cmax, AUC, half-life) are calculated using non-compartmental analysis software.

In Vitro Metabolism Study Using Liver Microsomes

This protocol describes a common in vitro method to assess the metabolic stability and identify the metabolites of modafinil using liver microsomes from different species.

1. Materials:

  • Liver microsomes (from human, rat, dog, or monkey)

  • Modafinil

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

2. Incubation Procedure:

  • A reaction mixture is prepared containing liver microsomes (e.g., 0.5 mg/mL final concentration) in phosphate buffer.[2]

  • The mixture is pre-warmed at 37°C for 5 minutes.[2]

  • The metabolic reaction is initiated by adding modafinil and the NADPH regenerating system.[2] The final incubation volume is typically 200 µL.[2]

  • The mixture is incubated at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes) with gentle shaking.[2]

  • The reaction is terminated at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.[2]

3. Sample Analysis:

  • The samples are centrifuged to precipitate proteins.[[“]]

  • The supernatant is analyzed by LC-MS/MS to quantify the remaining modafinil and the formation of its metabolites (e.g., modafinil sulfone).[2]

  • The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of modafinil.[2]

Conclusion

The metabolism of modafinil exhibits both similarities and differences across various species. While the primary metabolic pathways of amide hydrolysis and S-oxidation leading to the formation of this compound and modafinil sulfone are conserved, the rate and extent of these reactions, as reflected in the pharmacokinetic parameters, can vary significantly. This comparative guide provides a foundational resource for researchers and professionals in drug development, highlighting the importance of considering species-specific metabolic profiles in the evaluation and translation of preclinical data to clinical settings. Further studies are warranted to fully elucidate the quantitative pharmacokinetic profiles in non-human primates and to explore the activity of specific enzyme isoforms across different species.

References

A Comparative Guide to the Validation of Analytical Methods for Modafinil Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of impurities in pharmaceutical products are critical for ensuring their safety and efficacy. This guide provides an objective comparison of various analytical methods for the validation of modafinil impurities, supported by experimental data. Modafinil, a wakefulness-promoting agent, can contain several impurities stemming from its synthesis, degradation, or enantiomeric composition. This document will delve into the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose.

Comparison of Analytical Method Performance

The choice of an analytical method for the determination of modafinil and its impurities is dictated by the specific requirements of the analysis, such as the nature of the impurity (e.g., process-related, enantiomeric), the required sensitivity, and the sample matrix. The following tables summarize the quantitative performance of different analytical techniques based on published validation data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of modafinil and its related substances due to its versatility and robustness.

ParameterRP-HPLC for Process Impurities[1]Chiral HPLC for Enantiomeric Impurity[2]
Linearity Range 20-120 µg/mL5-150 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) -(R)-modafinil: 15 ng/mL, (S)-modafinil: 20 ng/mL
Limit of Quantification (LOQ) -(R)-modafinil: 45 ng/mL, (S)-modafinil: 60 ng/mL
Accuracy (% Recovery) -100.5-102.3%
Precision (%RSD) < 2%0.4-1.0%
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it particularly suitable for the analysis of impurities at trace levels and for bioanalytical applications.

ParameterLC-MS/MS for Modafinil in Plasma[3]
Linearity Range 30.8-8022.1 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 1 ng/mL
Limit of Quantification (LOQ) 30.8 ng/mL
Accuracy (% of nominal) ±3.3%
Precision (%RSD) < 3.1%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of volatile impurities. However, for modafinil and its primary metabolites, thermal degradation in the GC inlet can be a significant issue, leading to the formation of artifacts and making differentiation difficult.[4] ESI-LC-MS/MS is often preferred as it circumvents this issue.[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

RP-HPLC Method for Determination of Modafinil in Bulk and Dosage Form[1]
  • Instrumentation: A reverse phase high-performance liquid chromatographic system.

  • Column: Hypersil ODS C18 column (250 mm x 4.6 mm; 5µ).

  • Mobile Phase: A mixture of Buffer:Acetonitrile in a 55:45 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 220 nm.

  • Retention Time: Approximately 4.80 min.

Chiral HPLC Method for Enantiomeric Separation of Modafinil[2]
  • Instrumentation: A high-performance liquid chromatographic system.

  • Column: Chirobiotic T column (250 × 4.6 mm, 5 μm).

  • Mobile Phase: Methanol and triethylamine (100/0.05, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 225 nm.

LC-MS/MS Method for the Estimation of Modafinil in Human Plasma[3]
  • Instrumentation: A high-performance liquid chromatography–tandem mass spectrometry system.

  • Sample Preparation: Solid phase extraction from plasma samples.

  • Column: Ascentis® C18 column (150mm×4.6mm, 5μm).

  • Mobile Phase: Methanol: 2mM ammonium acetate: glacial acetic acid (35:65:0.1% v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Internal Standard: Modafinil-D5.

Visualization of Analytical Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method for modafinil impurities.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation Method_Selection Select Analytical Technique (HPLC, LC-MS/MS, etc.) Parameter_Optimization Optimize Parameters (Mobile Phase, Column, etc.) Method_Selection->Parameter_Optimization Specificity Specificity/ Selectivity Parameter_Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD Limit of Detection Precision->LOD LOQ Limit of Quantification LOD->LOQ Robustness Robustness LOQ->Robustness Validated_Method Validated Analytical Method Robustness->Validated_Method

Caption: Workflow for analytical method validation.

Signaling Pathway of Modafinil's Wakefulness-Promoting Action

While the precise mechanism is not fully elucidated, the wake-promoting effects of modafinil are believed to involve the modulation of several neurotransmitter systems.

Modafinil Signaling Pathway Modafinil Modafinil DAT Dopamine Transporter (DAT) Modafinil->DAT Inhibits Orexin_Neurons Orexin Neurons Modafinil->Orexin_Neurons Activates Dopamine Increased Synaptic Dopamine Wakefulness Wakefulness Dopamine->Wakefulness Histamine_Release Increased Histamine Release Orexin_Neurons->Histamine_Release Histamine_Release->Wakefulness

Caption: Modafinil's proposed mechanism of action.

References

Assessing the Pharmacological Inactivity of Modafinil Acid In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of modafinil and its primary metabolite, modafinil acid (also known as CRL-40476), with a focus on assessing the in-vivo pharmacological inactivity of the latter. While modafinil is a well-established wakefulness-promoting agent, its major metabolite, this compound, is widely considered to be pharmacologically inactive. This guide synthesizes available data to support this assessment, presenting pharmacokinetic comparisons, summaries of in vivo effects of modafinil, and the conspicuous absence of such effects for this compound.

Comparative Pharmacokinetics: Modafinil vs. This compound

The metabolic conversion of modafinil to this compound is the primary route of its elimination. Pharmacokinetic data underscores the distinct in vivo profiles of these two compounds.

ParameterModafinilThis compoundReference(s)
Role Parent DrugMajor Metabolite[1][2]
Pharmacological Activity Active (Wakefulness-promoting)Inactive[1][2]
Primary Route of Elimination Hepatic metabolism to this compound and modafinil sulfoneRenal excretion[1]
Contribution to Parent Drug's Effect Directly responsible for pharmacological effectsDoes not contribute to the wakefulness-promoting effects of modafinil[2]

In Vivo Pharmacological Effects: A Tale of Two Molecules

Extensive in vivo research has characterized the pharmacological effects of modafinil. In stark contrast, there is a notable absence of studies demonstrating any significant pharmacological activity of this compound when administered directly. The following table summarizes the known in vivo effects of modafinil, with the corresponding information for this compound reflecting its established inactivity.

In Vivo EffectModafinilThis compound
Wakefulness/Arousal Increases wakefulness and promotes arousal.[3][4]No reported wakefulness-promoting effects.
Locomotor Activity Increases locomotor activity in a dose-dependent manner.[1][3]No reported effects on locomotor activity.
Neurotransmitter Systems Modulates multiple neurotransmitter systems, including dopamine, norepinephrine, serotonin, glutamate, and GABA.[4][5][6]No reported modulation of neurotransmitter systems.
Cognitive Enhancement Has been shown to improve cognitive functions such as working memory and attention in some studies.[7][8]No reported cognitive-enhancing effects.

Experimental Protocols

To provide context for the in vivo data, detailed methodologies for key experiments cited in the assessment of modafinil's activity are presented below. The absence of similar data for this compound is a key indicator of its inactivity.

Open-Field Test for Locomotor Activity (Rodent Model)

This experiment is a standard method to assess the effect of a substance on spontaneous locomotor activity and exploratory behavior.

  • Subjects: Male Wistar rats or C57BL/6J mice.[1][3]

  • Apparatus: A square arena (open-field box) with walls to prevent escape, often equipped with infrared beams or video tracking software to monitor movement.

  • Procedure:

    • Animals are habituated to the experimental room for at least one hour before testing.

    • Animals are randomly assigned to treatment groups (e.g., vehicle control, different doses of modafinil).

    • The assigned substance (e.g., modafinil at 75, 150, or 300 mg/kg) is administered, typically via oral gavage or intraperitoneal injection.[1]

    • Following a specific pretreatment period (e.g., 60 minutes), each animal is placed individually into the center of the open-field arena.

    • Behavior is recorded for a set duration (e.g., 5-30 minutes).

  • Parameters Measured:

    • Total distance traveled: A measure of overall locomotor activity.

    • Rearing frequency: An indicator of exploratory behavior.

    • Time spent in the center vs. periphery: Can be used to assess anxiety-like behavior.

Visualizing the Comparison

The following diagrams illustrate the metabolic relationship between modafinil and this compound and a typical experimental workflow for assessing in vivo activity.

Modafinil Modafinil (Active) Metabolism Hepatic Metabolism (Hydrolysis) Modafinil->Metabolism Modafinil_Acid This compound (Inactive) Metabolism->Modafinil_Acid

Metabolic Pathway of Modafinil

cluster_0 Experimental Workflow: In Vivo Behavioral Assessment Animal_Acclimation Animal Acclimation Group_Assignment Random Group Assignment (Vehicle, Test Compound) Animal_Acclimation->Group_Assignment Compound_Admin Compound Administration Group_Assignment->Compound_Admin Behavioral_Test Behavioral Testing (e.g., Open-Field Test) Compound_Admin->Behavioral_Test Data_Collection Data Collection & Analysis Behavioral_Test->Data_Collection Conclusion Conclusion on Pharmacological Activity Data_Collection->Conclusion

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Modafinil Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive, step-by-step procedures for the safe handling, storage, and disposal of Modafinil acid, tailored for research, scientific, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Classification

This compound is classified with specific health hazards that necessitate careful handling. The primary hazards are detailed in the table below.

Hazard ClassificationGHS Hazard StatementPictogramsSignal Word
Serious Eye Damage/Eye Irritation, Category 1H318: Causes serious eye damage[1][2]GHS05 CorrosionDanger
Skin Irritation, Category 2H315: Causes skin irritationGHS07 Exclamation MarkWarning
Acute Toxicity (Oral), Category 4H302: Harmful if swallowedGHS07 Exclamation MarkWarning
Specific Target Organ Toxicity, Single Exposure (Respiratory Irritation), Category 3H335: May cause respiratory irritationGHS07 Exclamation MarkWarning

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.

  • Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may also be necessary.

  • Skin Protection :

    • Gloves : Wear compatible, chemical-resistant gloves. Gloves must be inspected before use and should comply with EU Directive 89/686/EEC and the standard EN 374.[3]

    • Protective Clothing : Fire/flame resistant and impervious clothing is recommended.[1] At a minimum, a lab coat should be worn.[4]

  • Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1] For spill cleanup, a NIOSH-approved respirator or a self-contained breathing apparatus may be required.[5]

Procedural, Step-by-Step Guidance

Handling and Storage Protocol
  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid Contact : Prevent contact with skin and eyes, and avoid the formation of dust and aerosols.[1]

  • Hygiene : Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[6]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents.[3]

Accidental Release Measures
  • Evacuate : Evacuate personnel to a safe area and keep people away from and upwind of the spill.[1]

  • Ventilate : Ensure adequate ventilation.[1]

  • Containment : Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Cleanup :

    • Wear appropriate PPE, including respiratory protection.[1]

    • For solid spills, avoid generating dust. Moisten with water if appropriate before sweeping into a suitable, closed container for disposal.[4]

    • Use spark-proof tools and explosion-proof equipment.[1]

  • Decontamination : Clean the spill area thoroughly.[4]

First-Aid Measures
  • Eye Contact : Immediately rinse with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and get medical help.[1]

  • Skin Contact : Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]

  • Inhalation : Move the victim into fresh air. If breathing is difficult, provide artificial respiration or oxygen.[1][5]

Disposal Plan

  • Waste Identification : Identify the waste stream (solid, liquid, or mixed).[7]

  • Segregation : Do not mix this compound waste with other chemical waste streams unless permitted by your institution's Environmental Health and Safety (EHS) office.[7]

  • Containerization : Collect waste in a dedicated, properly labeled, and closed container that is compatible with the waste.[1][7] The label should include the name of the compound, the approximate amount, the date of accumulation, and any associated hazards.[7]

  • Storage : Store the sealed waste container in a designated, secure hazardous waste accumulation area.[7]

  • Final Disposal : Arrange for pickup and disposal through your institution's EHS office. Waste must be disposed of by a licensed hazardous waste disposal company, often through incineration.[3][7] Do not dispose of with household garbage or allow it to enter the sewage system.[7]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handle_weigh Weigh/Measure this compound prep_setup->handle_weigh handle_exp Perform Experimental Procedure handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon emergency_spill Spill Response handle_exp->emergency_spill If Spill Occurs emergency_exposure Exposure Response (First-Aid) handle_exp->emergency_exposure If Exposure Occurs cleanup_waste Segregate & Containerize Waste cleanup_decon->cleanup_waste cleanup_dispose Store for EHS Pickup cleanup_waste->cleanup_dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Modafinil acid
Reactant of Route 2
Reactant of Route 2
Modafinil acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。